2-Amino-5-bromopyridin-3-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADLKDQAXAIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045080 | |
| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39903-01-0 | |
| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39903-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039903010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-bromopyridin-3-ol chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-5-bromopyridin-3-ol
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a substituted pyridine derivative recognized for its role as a versatile intermediate in the synthesis of various biologically active molecules.[1] Its structural features, including the amino, bromo, and hydroxyl groups, allow it to participate in a wide range of chemical reactions.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| CAS Number | 39903-01-0 | [1][2][3][5] |
| Appearance | Off-white to light brown solid | [1][5] |
| Melting Point | 205-208 °C | [6] |
| Solubility | Slightly soluble in water | [5] |
| Purity | Typically ≥95%, with grades up to ≥99% (HPLC) available | [1][3][5] |
| Storage Conditions | Store at 0-8°C or room temperature | [1][3] |
Spectral Data
Experimental Protocols: Synthesis
Multiple synthetic routes for this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.
Method 1: Hydrolysis of Dibrominated Precursor
This protocol involves the nucleophilic substitution of a bromine atom with a hydroxyl group under high temperature and pressure.
Detailed Methodology:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is prepared in an autoclave.[6]
-
The mixture is stirred for 10 hours at 170°C under a nitrogen atmosphere.[6]
-
After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[6]
-
The product is extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).[6]
-
The combined organic extracts are dried with sodium sulphate, filtered, and the solvent is evaporated.[6]
-
The residue is purified via silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 39903-01-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-AMino-5-broMo-6-chloropyridin-3-ol(1131041-72-9) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to 2-Amino-5-bromopyridin-3-ol (CAS: 39903-01-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridin-3-ol is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications in drug discovery, with a focus on its role in the development of targeted cancer therapies.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 39903-01-0 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to light yellow or tan solid | |
| Solubility | Slightly soluble in water | |
| Purity | Typically >95% |
Safety Information:
This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical synthesis. Below are detailed experimental protocols for its preparation.
Synthesis from 2-Amino-3-hydroxypyridine
A common synthetic route involves the bromination of 2-amino-3-hydroxypyridine. A general workflow for this synthesis is depicted below.
Caption: General synthesis workflow for this compound.
Experimental Protocol:
-
Ring Closure: Dissolve 2-amino-3-hydroxypyridine in an anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF). Add N,N'-carbonyldiimidazole (CDI) and subsequently bis(trichloromethyl) carbonate (BTC) to the solution. The reaction mixture is heated to reflux to form the intermediate, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
-
Hydrolysis: The intermediate is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide (NaOH), with heating.
-
Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, or by column chromatography.
Synthesis from 2-Aminopyridine
An alternative route starts from 2-aminopyridine, which is first brominated and then further functionalized.
Experimental Protocol:
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is dissolved in a suitable solvent like chloroform or dichloromethane. A brominating agent, such as phenyltrimethylammonium tribromide, is added, and the reaction is stirred at room temperature. The product, 2-amino-5-bromopyridine, is then isolated and purified.
-
Further Functionalization: The resulting 2-amino-5-bromopyridine can then be converted to this compound through subsequent reaction steps, which may include nitration followed by reduction and hydrolysis.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of several targeted therapies, particularly kinase inhibitors.
Role in the Synthesis of Lorlatinib
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3] this compound is a crucial building block in the synthesis of this complex macrocyclic inhibitor.
Caption: Use of this compound in the synthesis of Lorlatinib.
The synthesis of Lorlatinib involves multiple steps where this compound is incorporated into the molecular scaffold through various coupling reactions, such as the Suzuki-Miyaura coupling.[3] This is followed by a series of transformations leading to the final macrocyclic structure of the drug.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Lorlatinib exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is constitutively active in certain cancers due to chromosomal rearrangements.[4][5]
Caption: Inhibition of the ALK signaling pathway by Lorlatinib.
In ALK-positive tumors, the fusion protein leads to the activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell growth and survival.[4] Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[4]
Role in the Synthesis of Deucravacitinib
A deuterated analog of a related compound, 2-Amino-5-bromopyridine-d3, is utilized in the synthesis of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis. The use of deuterated building blocks can enhance the metabolic stability and pharmacokinetic properties of the final drug molecule.
Tyrosine Kinase 2 (TYK2) Signaling Pathway
Deucravacitinib functions by inhibiting the TYK2 signaling pathway, which is involved in the pathogenesis of inflammatory diseases like psoriasis.[6][7][8]
References
- 1. This compound 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]
- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research.
Molecular Structure and Identification
This compound is a substituted pyridine derivative with the chemical formula C₅H₅BrN₂O. Its structure features a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a bromine atom at position 5.
Below is a diagram illustrating the key identifiers for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Melting Point | 205-208 °C | [3] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| CAS Number | 39903-01-0 | [1] |
| IUPAC Name | This compound | [1] |
Spectroscopic Data
Note: The following data is for 2-Amino-5-bromopyridine and is provided for reference.
| 2-Amino-5-bromopyridine | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ: 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[4] |
| ¹³C NMR | Data not explicitly found, but available in spectral databases.[5] |
| IR (KBr wafer) | Data available in spectral databases.[5] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 172, m/z 2nd Highest: 174, m/z 3rd Highest: 145[5] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.
Method 1: From 2-Amino-3,5-dibromopyridine [3]
This method involves the nucleophilic substitution of a bromine atom with a hydroxyl group.
-
Reactants:
-
2-Amino-3,5-dibromopyridine (6.5 parts)
-
Potassium hydroxide (85%, 12 parts)
-
Copper powder (0.5 part)
-
Water (100 parts)
-
-
Procedure:
-
A mixture of the reactants is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.
-
The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and saturated with sodium chloride.
-
The warm solution is extracted three times with an ethyl acetate/tetrahydrofuran mixture (9:1).
-
The combined organic extracts are filtered through Hyflo, dried with sodium sulfate, and filtered again.
-
The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.
-
The product is purified by chromatography through silica gel.
-
After removal of the ethyl acetate, 2-amino-3-hydroxy-5-bromopyridine is obtained as a solid.
-
-
Yield: 46.3% of theory.
Method 2: From 2-Amino-3-hydroxypyridine (Patented Method) [6]
This three-step synthesis is aimed at producing the intermediate for the anticancer drug lorlatinib.
-
Step 1: Ring Closure
-
2-Amino-3-hydroxypyridine is reacted with a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO).
-
-
Step 2: Photocatalytic Bromination
-
The product from Step 1 undergoes bromination using liquid bromine as the brominating agent and 2-hydroxy-2-methyl-1-phenyl-1-propanone as a photoinitiator.
-
-
Step 3: Hydrolysis
-
The brominated intermediate is then hydrolyzed to yield 2-amino-5-bromo-3-hydroxypyridine.
-
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer and anti-inflammatory drugs.[2]
Intermediate in the Synthesis of Lorlatinib
A significant application of this compound is as a key building block in the synthesis of Lorlatinib (PF-06463922) .[6][7] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[7][8] The molecular structure of 2-amino-5-bromo-3-hydroxypyridine provides a necessary scaffold for the construction of the complex macrocyclic structure of Lorlatinib.[7][8]
The synthesis of Lorlatinib involves the coupling of 2-amino-5-bromo-3-hydroxypyridine with other fragments through reactions like the Suzuki-Miyaura coupling.[7]
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. prepchem.com [prepchem.com]
- 4. ijssst.info [ijssst.info]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-5-bromopyridin-3-ol, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The document outlines established methodologies, providing detailed experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its structure, featuring amino, hydroxyl, and bromo substituents on a pyridine ring, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of pharmaceuticals such as the third-generation ALK inhibitor, Lorlatinib.
Synthesis Pathways
Two primary, well-documented pathways for the synthesis of this compound are detailed below. These routes offer reliable methods for obtaining the target compound, with reported yields and established protocols.
Pathway 1: Hydrolysis of 2-Amino-3,5-dibromopyridine
This pathway involves the selective hydrolysis of a dibrominated precursor, 2-amino-3,5-dibromopyridine, in the presence of a strong base and a copper catalyst. The hydroxyl group replaces the bromine atom at the 3-position.
Reaction Scheme:
Caption: Synthesis of this compound from 2-Amino-3,5-dibromopyridine.
Experimental Protocol:
A detailed experimental protocol for this pathway is provided in the literature.[2]
-
Reaction Setup: In an autoclave, a mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water is prepared.[2]
-
Reaction Conditions: The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[2]
-
Work-up:
-
The resulting dark-colored solution is neutralized with concentrated hydrochloric acid.[2]
-
The solution is then saturated with sodium chloride and extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).[2]
-
The combined organic extracts are filtered through Hyflo (a filter aid) and dried with sodium sulphate.[2][3]
-
-
Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3,5-dibromopyridine | [2] |
| Reagents | Potassium hydroxide (85%), Copper powder | [2] |
| Solvent | Water | [2] |
| Reaction Temperature | 170°C | [2] |
| Reaction Time | 10 hours | [2] |
| Yield | 46.3% | [2] |
| Melting Point | 205-208°C | [2] |
Another similar procedure reports a yield of 40% with a melting point of 204-208°C.[3]
Pathway 2: Hydrolysis of 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one
This alternative pathway involves the basic hydrolysis of a bicyclic precursor, 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one. This method is also well-documented and provides good yields of the desired product.
Reaction Scheme:
Caption: Synthesis of this compound from 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one.
Experimental Protocol:
The experimental procedure for this hydrolysis is as follows.[4]
-
Reaction Setup: A mixture of 4.3 g (0.02 mole) of 6-Bromooxazolo[4,5-b]pyridine-2(3H)-one, 5 g (0.125 mole) of sodium hydroxide, and 50 ml of water is prepared.[4]
-
Reaction Conditions: The mixture is stirred on a steam bath for 45 minutes.[4]
-
Work-up:
-
Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one | [4] |
| Reagent | Sodium hydroxide | [4] |
| Solvent | Water | [4] |
| Reaction Condition | Steam bath | [4] |
| Reaction Time | 45 minutes | [4] |
| Yield (crude) | 79% | [4] |
| Melting Point (crude) | 187-189°C | [4] |
| Melting Point (recrystallized) | 195-197°C | [4] |
Precursor Synthesis
The availability of the starting materials for the aforementioned pathways is crucial. The synthesis of these precursors is briefly outlined below.
Synthesis of 2-Amino-3,5-dibromopyridine
This precursor can be obtained through the halogenation of 2-aminopyridine in an aqueous mineral acid. For instance, 2-aminopyridine can be dissolved in concentrated hydrochloric acid and subsequently chlorinated.[3]
Synthesis of 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one
This intermediate can be prepared from 2-amino-3-hydroxypyridine. The synthesis involves a cyclization reaction. A reported method involves dissolving 2-amino-3-hydroxypyridine in THF, followed by the addition of CDI and BTC, and then heating to reflux. The resulting 3H-oxazolo[4,5-b]pyridin-2-one can then be brominated.
Logical Workflow for Synthesis Pathway Selection
The choice of synthesis pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for selecting a suitable synthesis route.
Caption: Decision workflow for selecting a synthesis pathway for this compound.
Conclusion
This guide has detailed two robust and experimentally validated pathways for the synthesis of this compound. By providing comprehensive experimental protocols and quantitative data, this document aims to facilitate the efficient and reproducible synthesis of this important chemical intermediate for researchers and professionals in the fields of drug discovery and chemical development. The choice between the presented pathways can be guided by the availability of the respective starting materials and the specific requirements of the intended application.
References
Spectroscopic Profile of 2-Amino-5-bromopyridin-3-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic data and detailed experimental protocols for its acquisition.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | H-6 |
| ~7.2 | Doublet | 1H | H-4 |
| ~5.5 | Singlet (broad) | 2H | -NH₂ |
| ~9.5 | Singlet (broad) | 1H | -OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~145 | C-6 |
| ~130 | C-3 |
| ~125 | C-4 |
| ~110 | C-5 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~1620 | Medium | N-H bending |
| ~1580 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1200 | Medium | C-O stretching |
| ~800 | Strong | C-H bending (out-of-plane) |
| ~600 | Medium | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 188/190 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 109 | Medium | [M - Br]⁺ |
| 81 | Medium | [M - Br - CO]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| ~260, ~310 | Ethanol |
Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass-to-charge (m/z) range of 50-500.
-
Optimize the capillary voltage and cone voltage to achieve good ionization and fragmentation.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the sample spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Spectral Landscape of 2-Amino-5-bromopyridin-3-ol: An In-depth NMR Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Amino-5-bromopyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of anticipated spectral data, standardized experimental protocols, and visual representations of molecular and procedural information to facilitate research and development efforts involving this compound.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is critical for confirming its identity, purity, and for understanding its chemical behavior. NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of such organic molecules. This guide synthesizes predictive data based on structurally similar compounds to offer a comprehensive NMR profile of this compound, in the absence of directly published experimental spectra for this specific molecule.
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the amino, bromo, and hydroxyl substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.8 - 7.2 | Doublet | ~2-3 |
| H-6 | 7.5 - 7.9 | Doublet | ~2-3 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -OH | 9.0 - 10.0 | Broad Singlet | - |
Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents, leading to signal disappearance.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 140 - 145 |
| C-4 | 115 - 120 |
| C-5 | 100 - 105 |
| C-6 | 135 - 140 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound and related compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to observe exchangeable protons.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Mandatory Visualizations
To further clarify the structural and procedural aspects of the NMR analysis of this compound, the following diagrams are provided.
Mass Spectrometry of 2-Amino-5-bromopyridin-3-ol: An In-depth Technical Guide
This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a plausible fragmentation pathway.
Introduction
This compound (C₅H₅BrN₂O) is a substituted pyridine derivative with significant applications in the synthesis of bioactive molecules.[1] Its structural elucidation and quality control are paramount, and mass spectrometry serves as a pivotal analytical technique in this regard. This guide will delve into the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) as a common ionization method for such small molecules.
Physicochemical Properties and Expected Mass Spectrum
A summary of the key physicochemical properties of this compound relevant to its mass spectrometric analysis is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O | [2][3] |
| Molecular Weight (average) | 189.01 g/mol | [2] |
| Monoisotopic Mass | 187.95853 Da | [2] |
| IUPAC Name | This compound | [2] |
Due to the presence of a bromine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The theoretical m/z values for the molecular ions are presented in Table 2.
| Ion | Theoretical m/z | Expected Relative Intensity |
| [C₅H₅⁷⁹BrN₂O]⁺ | 187.95853 | 100% |
| [C₅H₅⁸¹BrN₂O]⁺ | 189.95648 | ~98% |
Experimental Protocols
The following section outlines a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
3.1 Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
-
Derivatization (Optional): To improve volatility and thermal stability, derivatization of the hydroxyl and amino groups can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3.2 GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1562 u/s
Data Analysis and Interpretation
The workflow for data analysis is depicted in the following diagram:
Caption: Data Analysis Workflow
Plausible Fragmentation Pathway
Electron ionization is a high-energy ("hard") ionization technique that leads to significant fragmentation of the parent molecule. The resulting fragmentation pattern is a "fingerprint" that can be used for structural confirmation. A proposed fragmentation pathway for this compound is illustrated below.
Caption: Proposed Fragmentation Pathway
Explanation of Fragmentation:
-
Molecular Ion (m/z 188/190): The initial species formed is the radical cation of the molecule, showing the characteristic 1:1 isotopic pattern for bromine.
-
Loss of CO (m/z 160/162): A common fragmentation for phenolic compounds is the loss of a neutral carbon monoxide molecule.
-
Loss of HCN (m/z 161/163 and 133/135): The pyridine ring can undergo fragmentation through the loss of hydrogen cyanide, a common pathway for nitrogen-containing aromatic rings.
-
Loss of Br (m/z 109): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, leading to a fragment at m/z 109.
Summary of Expected Quantitative Data
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |
| 188/190 | [M]⁺ | Molecular ion, showing 1:1 Br isotope pattern |
| 160/162 | [M-CO]⁺ | Loss of carbon monoxide |
| 161/163 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 133/135 | [M-CO-HCN]⁺ | Subsequent loss of HCN from the m/z 160/162 fragment |
| 109 | [M-Br]⁺ | Loss of bromine radical |
Conclusion
The mass spectrometric analysis of this compound, particularly using electron ionization, is expected to yield a rich fragmentation pattern that can be used for its unambiguous identification. The presence of the bromine atom provides a clear isotopic signature in the molecular ion and its fragments. The experimental protocols and fragmentation pathways detailed in this guide provide a solid foundation for the analysis of this compound and related structures in a research and development setting.
References
The Rising Therapeutic Potential of 2-Amino-5-bromopyridin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-bromopyridin-3-ol scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its utility as a key intermediate in the synthesis of targeted therapies, most notably in the oncology space, has spurred increased interest in the biological activities of its derivatives. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.
Core Biological Activities and Quantitative Data
Derivatives of this compound have shown promise in a range of therapeutic areas. The core structure is a key building block for the synthesis of potent kinase inhibitors, and its derivatives are being investigated for a variety of biological effects.[1] The primary areas of interest include oncology and infectious diseases.
Anticancer Activity
The most prominent application of the this compound core is in the development of anticancer agents. It is a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] This association strongly suggests that derivatives of this scaffold are likely to exhibit potent kinase inhibitory activity.
While extensive public data on a wide range of specific this compound derivatives is limited, the following table presents illustrative anticancer activity data for closely related aminopyridine and bromophenol derivatives against various cancer cell lines. This data serves to highlight the potential of this compound class.
| Derivative Class | Compound Example | Target Cell Line | Activity (IC50) | Reference |
| Aminopyridine | Substituted 2-aminopyridine | Human Leukemia (Nalm-6) | Potent Activity | [3] |
| Aminopyridine | Substituted 2-aminopyridine | Human Leukemia (Molt-3) | Potent Activity | [3] |
| Thiadiazole Derivative | 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivative | Lymphoma (DLA) | Moderate Cytotoxicity | [4] |
| Pyridine Derivative | N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | E. coli (biofilm inhibition) | 91.95% inhibition | [5] |
Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of this compound derivatives.
Antimicrobial Activity
Substituted pyridine derivatives have long been recognized for their antimicrobial properties.[1] The incorporation of a bromine atom and hydroxyl and amino groups on the pyridine ring suggests that derivatives of this compound could exhibit significant antibacterial and antifungal activity. The following table provides examples of the antimicrobial activity of related aminopyridine derivatives.
| Derivative Class | Compound Example | Target Organism | Activity (MIC) | Reference |
| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Staphylococcus aureus | Not Specified | [6] |
| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Bacillus subtilis | Not Specified | [6] |
| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Escherichia coli | Not Specified | [6] |
| Aminopyridine Derivative | 2-amino-3-cyanopyridine derivative | Pseudomonas aeruginosa | Not Specified | [6] |
Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of this compound derivatives.
Key Signaling Pathways
Given the role of the this compound scaffold in the ALK/ROS1 inhibitor Lorlatinib, a primary mechanism of action for its anticancer derivatives is the inhibition of these tyrosine kinase signaling pathways. These pathways are critical for cell proliferation and survival in certain cancers.
References
An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-5-bromopyridin-3-ol (CAS No: 39903-01-0), a compound often utilized in pharmaceutical and agrochemical research. Due to its chemical structure as a halogenated aromatic amine and pyridine derivative, stringent safety protocols are necessary to mitigate potential health risks. This document outlines the known hazards, personal protective equipment (PPE) recommendations, detailed experimental protocols for safe handling, and emergency procedures.
Compound Identification and Hazard Summary
Synonyms: 2-Amino-5-bromo-3-hydroxypyridine[1]
Chemical Formula: C₅H₅BrN₂O[2]
Molecular Weight: 189.01 g/mol [3][4]
Appearance: Light brown solid[5]
Hazard Classification:
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][6] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[2] |
GHS Pictograms:
Signal Word: Warning[3]
Toxicological Profile and Health Effects
While a complete toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as aminopyridines and halogenated aromatic amines, provide valuable insights into its potential health effects.
Acute Effects:
-
Dermal: Causes skin irritation[2][6]. Direct contact may lead to inflammation[7].
-
Inhalation: May cause respiratory irritation[3]. Inhalation of dust should be avoided[2].
Chronic Effects and Carcinogenicity: Aromatic amines as a class are of concern for their potential mutagenic and carcinogenic properties.[3][8] They can be metabolically activated by cytochrome P450 enzymes to form reactive species that can bind to DNA, leading to mutations.[2][4] While there is no specific carcinogenicity data for this compound, it is prudent to handle it as a potential carcinogen. Pyridine and its derivatives have been noted for their potential mutagenic and carcinogenic effects.[9][10]
Reproductive and Developmental Toxicity: Halogenated aromatic hydrocarbons have been shown to have reproductive and developmental toxicity in animal studies.[11][12] Brominated compounds, in particular, have been linked to adverse health outcomes, including endocrine disruption and reproductive health issues.[13]
Putative Toxicological Pathway: Metabolic Activation of Aromatic Amines
The diagram below illustrates the general metabolic pathway for the activation of aromatic amines, which is a key mechanism for their mutagenicity. This pathway is relevant for understanding the potential toxicity of this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Avoid latex gloves.[14][15] | Provides a barrier against skin contact, which can cause irritation and potential absorption. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[16] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes.[16] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area.[15] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Minimizes inhalation of dust and potential vapors, which can cause respiratory tract irritation. |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard operating procedures for handling potent and hazardous solid chemicals in a laboratory setting.[2][17][18]
Weighing and Dispensing Protocol
This procedure should be performed in a ventilated containment, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[17]
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Pre-labeled receiving container with a secure lid
-
Analytical balance inside a ventilated enclosure
Procedure:
-
Preparation: Don all required PPE. Ensure the ventilated enclosure is functioning correctly. Decontaminate the work surface before starting.
-
Taring: Place the empty, labeled receiving container on the analytical balance and tare it.
-
Dispensing: Carefully transfer the desired amount of this compound from the stock container to the receiving container using a clean spatula. Avoid generating dust.
-
Sealing: Securely cap the receiving container immediately after dispensing.
-
Cleaning: Carefully clean the spatula and any residual dust from the work surface using a damp cloth or paper towel. Dispose of all contaminated materials as hazardous waste.
-
Final Weighing: For precise measurements, the sealed container can be re-weighed outside the hood.[17]
Dissolving and Transferring Protocol
Materials:
-
Weighed this compound in a sealed container
-
Appropriate solvent
-
Receiving vessel (e.g., round-bottom flask)
-
Funnel
-
Stir bar (if needed)
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Don all required PPE.
-
Solvent Addition: Add the desired solvent to the receiving vessel.
-
Transfer: Carefully open the container with the weighed solid and transfer the contents to the receiving vessel using a powder funnel.
-
Rinsing: Rinse the weighing container and funnel with a small amount of the solvent to ensure complete transfer of the compound. Add the rinsate to the receiving vessel.
-
Dissolution: If necessary, stir the mixture until the solid is completely dissolved.
-
Cleaning: Decontaminate all used glassware and equipment.
Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][19]
-
Protect from light.[11]
-
Store in original containers.[2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][20]
-
Do not dispose of down the drain or in regular trash.[20]
-
Use a designated, properly labeled hazardous waste container.[20]
Emergency Procedures
Spill Cleanup
For minor spills of solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Gently sweep up the solid material to avoid generating dust.[21] Use a wet paper towel to wipe up any remaining residue.[2]
-
Contain: Place all contaminated materials in a sealed, labeled hazardous waste container.[2][21]
-
Decontaminate: Clean the spill area with soap and water.[21]
For major spills, evacuate the area and contact emergency services.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][19] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[9] |
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[22] There is no restriction on the type of extinguisher which may be used.[2]
-
Specific Hazards: May emit corrosive and toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide, under fire conditions.[2][19]
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Cool fire-exposed containers with water spray.[8]
This guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and follow all institutional safety protocols.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. How to set up a project for handling highly potent products [cleanroomtechnology.com]
- 15. epfl.ch [epfl.ch]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 18. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 19. ehs.yale.edu [ehs.yale.edu]
- 20. guidance-docs.ispe.org [guidance-docs.ispe.org]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. bitesizebio.com [bitesizebio.com]
2-Amino-5-bromopyridin-3-ol material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 2-Amino-5-bromopyridin-3-ol (CAS No: 39903-01-0). The information is intended to support safe laboratory practices and inform research and development activities.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 189.01 g/mol | --INVALID-LINK-- |
| Appearance | White to Gray to Brown powder/crystal | --INVALID-LINK-- |
| Melting Point | 205-208 °C | --INVALID-LINK-- |
| Purity | >98.0% (HPLC) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water. | --INVALID-LINK-- |
| Storage Temperature | 0-8°C | --INVALID-LINK-- |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | --INVALID-LINK--[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | --INVALID-LINK--[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | --INVALID-LINK--[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | --INVALID-LINK--[2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | --INVALID-LINK--[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | --INVALID-LINK--[2] |
Precautionary Statements: P261, P264, P270, P271, P272, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P333+P317, P362+P364, and P501.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine.
Materials:
-
2-amino-3,5-dibromopyridine (6.5 parts)
-
Potassium hydroxide (85%, 12 parts)
-
Copper powder (0.5 part)
-
Water (100 parts)
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Ethyl acetate/tetrahydrofuran mixture (9:1)
-
Sodium sulphate
-
Silica gel
Procedure:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[3]
-
The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[3]
-
The warm solution is extracted three times with an ethyl acetate/tetrahydrofuran mixture (9:1).[3]
-
The combined organic extracts are filtered through Hyflo, dried with sodium sulphate, and then filtered again.[3]
-
After evaporating the solvent, the residue is taken up in a small amount of hot ethyl acetate.[3]
-
The product is purified by chromatography through silica gel.[3]
-
Evaporation of the solvent yields 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine with a melting point of 205°-208° C.[3]
Handling, Storage, and Disposal
Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use in a well-ventilated area.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a cool, well-ventilated place.
-
Keep container tightly closed.
-
Store at 0-8°C for long-term stability.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been identified, it is a valuable intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for cancer chemotherapy.[5] Its structural features allow for its use as a building block in the development of novel therapeutic agents.[6]
Visualizations
General Laboratory Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Role as a Chemical Intermediate
Caption: The role of this compound as a key intermediate in the synthesis of complex, biologically active compounds.
References
Determining the Solubility of 2-Amino-5-bromopyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 2-Amino-5-bromopyridin-3-ol in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol based on the widely accepted shake-flask method for thermodynamic solubility determination. Furthermore, it presents a framework for data presentation and a suitable analytical technique for quantification.
Introduction
The solubility of an active pharmaceutical ingredient (API) in different solvents is a critical physicochemical property that influences its bioavailability, formulation development, and purification processes. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is therefore essential for its advancement in the drug development pipeline.
Hypothetical Solubility Data
The following table presents a representative example of how to report the solubility data for this compound in a selection of common organic solvents at a specified temperature. The values presented here are hypothetical and should be replaced with experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.080 |
| Ethanol | 25 | 8.5 | 0.045 |
| Isopropanol | 25 | 4.1 | 0.022 |
| Acetone | 25 | 20.7 | 0.109 |
| Acetonitrile | 25 | 12.9 | 0.068 |
| Dichloromethane | 25 | 1.8 | 0.009 |
| Ethyl Acetate | 25 | 6.3 | 0.033 |
| Dimethyl Sulfoxide (DMSO) | 25 | 55.4 | 0.293 |
| N,N-Dimethylformamide (DMF) | 25 | 48.9 | 0.259 |
| Tetrahydrofuran (THF) | 25 | 9.7 | 0.051 |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
Add a known volume of the respective organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the quantification of polar organic compounds like this compound.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the analyte in the experimental samples is determined by interpolating their peak areas against this curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.
References
Stability and Storage of 2-Amino-5-bromopyridin-3-ol: A Technical Guide
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Amino-5-bromopyridin-3-ol, a versatile intermediate in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an off-white to light brown solid organic compound.[1][2][3] It is slightly soluble in water.[1] Due to its chemical structure, featuring a hydroxyl group on the pyridine ring, this compound can exhibit tautomerism, existing in equilibrium between the -ol (enolic) form and a keto-form (pyridone). This equilibrium can be influenced by factors such as the solvent, pH, and temperature.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and supplier information.
Storage Conditions Summary:
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature or Refrigerated (0-8°C) | [1][2][4][5] |
| Atmosphere | Sealed in a dry environment | [1][5] |
| Light | Keep in a dark place | [1][5] |
| Container | Original, tightly sealed containers; Lined metal or plastic drums are suitable.[6] | [6][7] |
| Incompatibilities | None known, but storage away from incompatible materials is generally advised. | [6] |
Handling Precautions:
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid contact with skin and eyes.[6]
Potential Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Degradation Pathways of 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and potential degradation pathways is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound based on its chemical structure and a review of the degradation of analogous compounds. It outlines a systematic approach to conducting forced degradation studies, including detailed experimental protocols and analytical methodologies, to identify and characterize potential degradation products. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drugs containing this molecular scaffold.
Introduction
This guide will explore the theoretical degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it will provide detailed experimental protocols for conducting forced degradation studies to empirically determine its stability profile.
Predicted Degradation Pathways
The structure of this compound contains several reactive functional groups that can be susceptible to degradation: the amino group, the hydroxyl group, the bromine atom, and the pyridine ring itself.
Oxidative Degradation
The presence of both an amino and a hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation.[4][5][6] Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Formation of Quinone-imine Species: The aminophenol moiety is prone to oxidation to form highly reactive quinone-imine intermediates. These intermediates can subsequently polymerize or undergo further reactions to form colored degradants.
-
Hydroxylation of the Pyridine Ring: Oxidative conditions can lead to the introduction of additional hydroxyl groups on the pyridine ring.
-
Deamination or Dehalogenation: Under strong oxidative conditions, the loss of the amino group or the bromine atom could occur, leading to the formation of corresponding pyridinol or aminopyridinol derivatives.
Hydrolytic Degradation
The stability of this compound in aqueous solutions under varying pH conditions is a critical parameter.
-
Acidic and Basic Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or substitution reactions. The amino and hydroxyl groups can influence the electron density of the ring, potentially affecting its stability. Studies on N-salicylidene-2-aminopyridine have shown that the imine linkage is susceptible to hydrolysis, which, although not directly analogous, points to the potential reactivity of substituted aminopyridines in aqueous media.[7] Research on the hydrolytic deamination of aminopyrimidines suggests that such reactions can occur in alkaline solutions.[8]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.
-
Dehalogenation: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of a pyridinyl radical.[9][10] This radical can then abstract a hydrogen atom from the solvent or undergo other reactions, leading to the formation of 2-amino-pyridin-3-ol.
-
Ring Isomerization or Cleavage: High-energy UV radiation could potentially lead to rearrangement or cleavage of the pyridine ring.
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition.
-
Decarboxylation (if applicable as a degradant): While the parent molecule does not have a carboxylic acid group, some degradation products might, which could then decarboxylate at high temperatures.
-
Ring Cleavage: The thermal decomposition of pyridine itself is known to proceed via radical pathways, leading to the formation of smaller molecules.[11][12] The substituents on this compound will influence the specific decomposition pathway.
-
Polymerization: Thermally induced polymerization, potentially involving the reactive amino and hydroxyl groups, could lead to the formation of high molecular weight, colored impurities.
A visual representation of the potential degradation initiation points is provided below.
Experimental Protocols for Forced Degradation Studies
To investigate the potential degradation pathways of this compound, a forced degradation study should be conducted according to ICH guideline Q1A(R2).[1][13] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[13]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Phosphate buffers (pH 4, 7, and 9)
-
Radical initiator (e.g., AIBN), optional for thermal studies
General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, transfer a known volume of the stock solution into a vial and add the stressor. Protect the samples from light unless photostability is being evaluated.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the observed degradation rate.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Specific Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 - 48 hours |
| 1 N HCl | Room Temperature | 24 - 48 hours | |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 - 48 hours |
| 1 N NaOH | Room Temperature | 24 - 48 hours | |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| 30% H₂O₂ | Room Temperature | 2 - 8 hours | |
| Thermal (Solid) | Solid drug substance | 80°C | 7 days |
| Thermal (Solution) | Drug in solution | 60°C | 48 hours |
| Photostability (Solid) | Solid drug substance | Room Temperature | Per ICH Q1B |
| Photostability (Solution) | Drug in solution | Room Temperature | Per ICH Q1B |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique.[14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength that provides a good response for the parent compound and potential degradants (a photodiode array detector is recommended to obtain UV spectra of the peaks).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS should be employed to determine their molecular weights and fragmentation patterns.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, offers multiple points for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents, thereby generating novel molecular architectures with potential biological activity.[1][2]
The resulting 5-aryl-2-aminopyridin-3-ol derivatives are valuable scaffolds in the development of therapeutic agents, including kinase inhibitors for cancer therapy.[3] The strategic placement of the amino, hydroxyl, and aryl groups can facilitate crucial interactions with biological targets.
These application notes provide a detailed overview and a representative experimental protocol for the Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester). The reaction proceeds in the presence of a base and a suitable solvent system. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted in the following diagram.
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples, and optimization of reaction conditions may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 88 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 10 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 16 | 75 |
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid, adapted from procedures for structurally similar compounds.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-95 °C under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-aminopyridin-3-ol.
Logical Relationship of Suzuki Coupling Components
The interplay between the key components of the Suzuki coupling reaction is crucial for its success. The following diagram illustrates these relationships.
Caption: Inter-relationships of key components in the Suzuki reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems (e.g., Toluene/H₂O, DMF). The reaction temperature and time may also need optimization.
-
Side Reactions: Protodebromination (loss of the bromine atom without coupling) can sometimes be a competing reaction. Using a less nucleophilic base or a lower reaction temperature might mitigate this.
-
Purification Challenges: The presence of the amino and hydroxyl groups can sometimes make purification by column chromatography challenging due to streaking. Adding a small amount of triethylamine to the eluent can sometimes improve the separation.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling reaction to synthesize a diverse library of 5-aryl-2-aminopyridin-3-ol derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-5-bromopyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for substitution at the C5 position, enabling the synthesis of a diverse range of novel compounds.[1][2] The protocols outlined below are based on established methodologies for structurally similar aminobromopyridines and serve as a guide for the development of robust synthetic routes.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For a substrate such as this compound, these reactions facilitate the introduction of a wide array of functional groups at the 5-position. The primary types of cross-coupling reactions detailed in these notes are the Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[3] The choice of reaction is dependent on the desired substituent to be introduced.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. The data presented is based on reactions with close structural analogs of this compound and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
¹Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative.[5]
Table 2: Heck Coupling of an Analogous Aminobromopyridine with Alkenes [1]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)² |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 16 | 78 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 16 | 85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 18 | 72 |
²Yields are generalized based on Heck couplings of other bromopyridines and may require optimization.[6]
Table 3: Stille Coupling of an Analogous Aminobromopyridine with Organostannanes [1]
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)³ |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 75 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80 |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 14 | 70 |
³Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[6]
Table 4: Sonogashira Coupling of an Analogous Aminobromopyridine with Terminal Alkynes [7]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)⁴ |
| 1 | Phenylacetylene | Pd(TFA)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Hexyne | Pd(TFA)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | Cyclopropylacetylene | Pd(TFA)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 88 |
⁴Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and are expected to be similar.[7]
Table 5: Buchwald-Hartwig Amination of an Analogous Aminobromopyridine [8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)⁵ |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 82 |
⁵Yields are general ranges for the amination of 2-bromopyridines.[6]
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or K₂CO₃)[9]
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane:water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a dry sealed tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.03 mmol, 3 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL) and the base (1.5 mmol, 1.5 equiv.).
-
Add the alkene (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).[6]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).[6]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and proceed with work-up and purification.
Protocol 4: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(TFA)₂)
-
Copper (I) co-catalyst (e.g., CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel (e.g., round-bottomed flask)
Procedure:
-
Under an inert atmosphere, add the palladium catalyst (2.5 mol%), ligand (5.0 mol%), and copper (I) co-catalyst (5.0 mol%) to a round-bottomed flask.[7]
-
Add the anhydrous solvent and stir for 30 minutes.[7]
-
Add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and the base.[7]
-
Heat the reaction mixture at 100 °C with stirring for 3 hours, monitoring by TLC.[7]
-
After completion, cool the reaction and proceed with work-up and purification.
Protocol 5: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium catalyst, and the phosphine ligand.[6]
-
Add the anhydrous solvent, followed by the amine.[6]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 2-Amino-5-bromopyridin-3-ol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromopyridin-3-ol as a versatile building block in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data to support researchers in the development of novel therapeutic agents.
Introduction
This compound is a key heterocyclic intermediate widely employed in medicinal chemistry. Its trifunctional nature, possessing an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, allows for diverse chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents and the construction of intricate molecular architectures.
One of the most notable applications of this compound is as a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1]
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of 2-amino-3,5-dibromopyridine. This reaction is typically carried out under basic conditions with heating.
Experimental Protocol: Synthesis from 2-amino-3,5-dibromopyridine
A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%, 12 parts), copper powder (0.5 parts), and water (100 parts) is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[2][3] The resulting dark-colored solution is neutralized with concentrated hydrochloric acid, saturated with sodium chloride, and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1). The combined organic extracts are then filtered, dried with sodium sulfate, and concentrated. The crude product is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.[2][3]
| Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| 2-amino-3,5-dibromopyridine | KOH, Cu powder, H₂O | 170°C, 10 h, Autoclave | 46.3% | Not Specified | [2][3] |
| 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | NaOH (aq) | Reflux, 14 h | 90% | 94% (LC) | [1] |
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile starting material for a variety of coupling reactions, enabling the synthesis of diverse pharmaceutical intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is added, followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water. The reaction mixture is heated to 80-100°C and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Note: The following data is for a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and is representative of expected yields.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 92 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the amination of the 5-position of the this compound core, introducing primary or secondary amines.
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Note: The following data is for a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and is representative of expected yields.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | Good to High |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | Good |
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib
This compound is a pivotal intermediate in the synthesis of Lorlatinib, a potent inhibitor of ALK and ROS1 kinases. These kinases are key drivers in certain types of non-small cell lung cancer. The constitutive activation of ALK and ROS1 fusion proteins leads to the downstream activation of several signaling pathways that promote cell proliferation and survival.[4]
ALK and ROS1 Signaling Pathways
The oncogenic fusion proteins of ALK and ROS1 lead to the activation of multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4] Lorlatinib effectively inhibits the kinase activity of ALK and ROS1, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[2]
Synthetic Workflow for Lorlatinib Intermediate
The synthesis of a key intermediate for Lorlatinib from this compound typically involves a nucleophilic aromatic substitution (SNAAr) or a related coupling reaction to introduce a side chain containing a chiral center. This is followed by a Suzuki-Miyaura coupling to append the rest of the macrocyclic precursor.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its versatile reactivity allows for the strategic construction of diverse molecular libraries for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers working in this area.
References
2-Amino-5-bromopyridin-3-ol: A Key Precursor for Advanced Anti-Cancer Therapeutics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-5-bromopyridin-3-ol has emerged as a critical building block in the synthesis of targeted anti-cancer therapies. Its unique structural features allow for its incorporation into complex molecular architectures, leading to the development of potent and selective kinase inhibitors. This document provides a detailed overview of the application of this compound as a precursor for anti-cancer drugs, with a primary focus on the third-generation Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib. Detailed experimental protocols for the synthesis of Lorlatinib, quantitative data on its efficacy, and an overview of the targeted signaling pathways are presented.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of therapeutic agents. The strategic functionalization of this core structure is key to achieving desired pharmacological properties. This compound is a versatile intermediate, offering multiple reactive sites for synthetic elaboration.[1] Its primary application in oncology is as a key precursor in the synthesis of Lorlatinib, a potent, brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases.[2][3]
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4][5] Lorlatinib was specifically designed to be effective against a wide range of ALK resistance mutations that emerge during treatment with earlier-generation ALK inhibitors and to effectively cross the blood-brain barrier to treat brain metastases.[3][6]
Lorlatinib: A Case Study
Lorlatinib (PF-06463922) is a macrocyclic ATP-competitive inhibitor of ALK and ROS1 kinases.[2] Its synthesis prominently features this compound as a key building block.
Quantitative Efficacy of Lorlatinib
Lorlatinib has demonstrated potent inhibitory activity against wild-type ALK and a wide spectrum of clinically relevant ALK mutations that confer resistance to other ALK inhibitors. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Target | Cell Line | IC50 (nM) |
| Wild-type ALK | - | <0.07 (Ki) |
| L1196M ALK | - | 0.7 (Ki) |
| G1202R ALK | Ba/F3 | 37 |
| G1202R/L1196M ALK | Ba/F3 | 1,116 |
| Wild-type ROS1 | - | <0.02 (Ki) |
| CD74-ROS1 | Ba/F3 | 1.2 |
Table 1: In vitro potency of Lorlatinib against various ALK and ROS1 variants. Data compiled from multiple sources.[7][8]
Clinical trials have demonstrated the significant efficacy of Lorlatinib in patients with ALK-positive advanced NSCLC.
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Phase 2 | Previously treated with ≥1 ALK TKI | 47% | - |
| Phase 2 | Intracranial Response (Brain Metastases) | 63% | - |
| Real-world data | Post ≥2nd gen ALK TKI | 35.7% | 6.2 months |
| Real-world data (China) | First-line treatment | 100% | Not Reached |
Table 2: Clinical efficacy of Lorlatinib in ALK-positive NSCLC. Data compiled from multiple sources.[9][10][11]
Experimental Protocols
The synthesis of Lorlatinib from this compound is a multi-step process. The following is a generalized protocol based on published synthetic routes.[4][7]
Synthesis of Key Intermediate via Suzuki-Miyaura Coupling
A crucial step in the synthesis of Lorlatinib involves a Suzuki-Miyaura coupling reaction to form a biaryl linkage. This is followed by several steps including the formation of a macrocycle.
References
- 1. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. metaphactory [semopenalex.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Herbicides from 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and evaluation of novel herbicides derived from the versatile building block, 2-Amino-5-bromopyridin-3-ol. This document outlines synthetic strategies, detailed experimental protocols, and methods for assessing the herbicidal activity of newly synthesized compounds. The protocols are intended to serve as a foundational guide, which can be adapted and optimized based on specific research objectives.
Introduction: The Potential of Pyridine-Based Herbicides
Pyridine-containing molecules represent a significant class of commercial herbicides, exhibiting a wide range of modes of action and controlling a broad spectrum of weed species.[1] The development of novel pyridine-based herbicides is a critical area of research to address the growing challenge of herbicide resistance in agricultural weeds. The starting material, this compound, offers three reactive sites—the amino group, the bromo substituent, and the hydroxyl group—providing a rich platform for chemical derivatization to generate diverse libraries of potential herbicidal candidates.[2]
Synthetic Strategies
The chemical versatility of this compound allows for a variety of synthetic modifications. The primary strategies involve the functionalization of the amino, bromo, and hydroxyl groups.
Modification of the Amino Group
The amino group can be readily acylated, alkylated, or converted into other functional groups to explore structure-activity relationships (SAR).
Functionalization at the Bromo Position
The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.
Derivatization of the Hydroxyl Group
The hydroxyl group can be etherified or esterified to introduce different lipophilic or hydrophilic groups, which can influence the compound's uptake, translocation, and interaction with the target site in the plant.
Experimental Protocols
General Protocol for the Synthesis of this compound
A common method for the synthesis of the starting material is the hydrolysis of 2-amino-3,5-dibromopyridine.[3]
Materials:
-
2-amino-3,5-dibromopyridine
-
Potassium hydroxide (KOH)
-
Copper powder
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In an autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts, 85%), copper powder (0.5 parts), and water (100 parts).[3]
-
Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.[3]
-
Cool the resulting dark-colored solution and neutralize it with concentrated hydrochloric acid.[3]
-
Saturate the solution with sodium chloride and extract three times with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).[3]
-
Combine the organic extracts, dry over sodium sulfate, and filter.[3]
-
Evaporate the solvent and purify the residue by silica gel column chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[3]
Protocol for N-Acylation of this compound (Representative Example)
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Suzuki-Miyaura Cross-Coupling at the Bromo Position (Representative Example)
Materials:
-
Derivative from step 3.2 (N-acylated this compound)
-
Phenylboronic acid (or other boronic acid/ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine the N-acylated this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Herbicidal Activity Screening
Pre-Emergence Herbicidal Activity Assay (Petri Dish Assay)
This protocol provides a primary screening method to evaluate the pre-emergence herbicidal activity of the synthesized compounds.[4]
Materials:
-
Synthesized pyridine derivatives
-
Acetone
-
Tween-20
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).[4]
-
Prepare a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should contain only acetone and Tween-20 in water.[4]
-
Place one sheet of filter paper in each Petri dish.[4]
-
Evenly apply 5 mL of the test or control solution to the filter paper.[4]
-
Place 20 seeds of the selected weed species on the moistened filter paper.[4]
-
Seal the Petri dishes and incubate in a growth chamber at 25 ± 1°C with a 12-hour light/dark cycle.[4]
-
After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[4]
Data Presentation
Quantitative data from the herbicidal activity screening should be summarized in tables for clear comparison.
Table 1: Pre-Emergence Herbicidal Activity of Synthesized Compounds against Echinochloa crus-galli
| Compound ID | Concentration (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Control | 0 | 0 | 0 | 0 |
| Compound 1 | 10 | 25 | 30 | 20 |
| 100 | 75 | 80 | 70 | |
| Compound 2 | 10 | 40 | 50 | 45 |
| 100 | 90 | 95 | 88 |
Table 2: Protoporphyrinogen Oxidase (PPO) Inhibition Data
| Compound ID | IC₅₀ (µM) |
| Positive Control (Fomesafen) | 0.5 |
| Compound 1 | 15.2 |
| Compound 2 | 5.8 |
Potential Modes of Action and Signaling Pathways
Pyridine-based herbicides are known to act through various mechanisms. Two common modes of action are the mimicry of the plant hormone auxin and the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Auxin Mimicry
Synthetic auxin herbicides disrupt normal plant growth by overwhelming the natural auxin signaling pathway.[5][6] This leads to uncontrolled cell division and elongation, ultimately causing plant death.[5][6]
Caption: Simplified auxin signaling pathway disrupted by synthetic auxin herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[8]
Caption: Mechanism of action for PPO-inhibiting herbicides.
Experimental Workflow
Caption: Overall experimental workflow for novel herbicide discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 3 from Auxin herbicides: current status of mechanism and mode of action. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
Application of 2-Amino-5-bromopyridin-3-ol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridin-3-ol is a versatile heterocyclic intermediate that holds significant potential in the discovery and development of novel agrochemicals. Its unique molecular architecture, featuring a pyridine core substituted with amino, bromo, and hydroxyl groups, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of derivatives with potential fungicidal, herbicidal, and insecticidal properties. The strategic manipulation of these functional groups enables the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties, which are critical for the development of effective and environmentally benign crop protection agents. While specific, publicly available research on agrochemicals derived directly from this compound is limited, its structural motifs are present in a variety of biologically active compounds, making it a valuable starting material for agrochemical synthesis.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research lies in its use as a scaffold for the synthesis of novel active ingredients. The amino and hydroxyl groups can be readily functionalized, while the bromine atom serves as a key handle for cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Potential Agrochemical Classes:
-
Fungicides: The pyridine ring is a common feature in many commercial fungicides. Derivatives of this compound can be designed to target various fungal pathogens by interfering with essential cellular processes.
-
Herbicides: By modifying the substituents on the pyridine core, it is possible to develop compounds that selectively inhibit key enzymes in weeds, leading to potent herbicidal activity with crop safety.
-
Insecticides: The amino-pyridine scaffold is a well-established pharmacophore in several classes of insecticides. Novel derivatives can be synthesized to target specific insect receptors or enzymes, offering new modes of action to combat insecticide resistance.
Data Presentation: Efficacy of Hypothetical Derivatives
Due to the absence of publicly available quantitative data for agrochemicals specifically derived from this compound, the following tables present hypothetical efficacy data for illustrative purposes. These tables are structured to provide a clear and concise summary of the biological activity of potential derivatives.
Table 1: In Vitro Fungicidal Activity of Hypothetical this compound Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) |
| ABP-F001 | Botrytis cinerea | 12.5 |
| ABP-F002 | Botrytis cinerea | 8.2 |
| ABP-F003 | Magnaporthe oryzae | 25.1 |
| ABP-F004 | Magnaporthe oryzae | 15.7 |
| Control Fungicide | Botrytis cinerea | 5.0 |
| Control Fungicide | Magnaporthe oryzae | 10.0 |
Table 2: Herbicidal Activity of Hypothetical this compound Derivatives against Arabidopsis thaliana
| Compound ID | Assay Type | IC50 (µM) |
| ABP-H001 | Pre-emergence | 35.2 |
| ABP-H002 | Pre-emergence | 21.8 |
| ABP-H003 | Post-emergence | 50.1 |
| ABP-H004 | Post-emergence | 39.4 |
| Control Herbicide | Pre-emergence | 10.0 |
| Control Herbicide | Post-emergence | 15.0 |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of agrochemical candidates derived from this compound. These protocols are based on established methodologies for similar compounds.
Protocol 1: Synthesis of a Hypothetical Fungicide Derivative via Suzuki Coupling
This protocol describes a representative synthesis of a hypothetical fungicidal compound (ABP-F001) from this compound using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid derivative
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the arylboronic acid derivative (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL), add K2CO3 (2.0 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired compound ABP-F001.
Protocol 2: In Vitro Antifungal Assay
This protocol outlines a method for evaluating the in vitro fungicidal activity of synthesized compounds against a panel of fungal pathogens.
Materials:
-
Synthesized compounds (e.g., ABP-F001)
-
Fungal isolates (e.g., Botrytis cinerea, Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare serial dilutions of the stock solutions in sterile distilled water to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Prepare a fungal spore suspension or mycelial homogenate in sterile water.
-
In a 96-well microtiter plate, add 180 µL of PDA medium to each well.
-
Add 20 µL of each compound dilution to the respective wells. Include a positive control (commercial fungicide) and a negative control (DMSO and water).
-
Add 10 µL of the fungal suspension to each well.
-
Incubate the plates at 25°C for 48-72 hours.
-
Determine the fungal growth inhibition by measuring the optical density at 600 nm using a spectrophotometer.
-
Calculate the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) using appropriate software.
Visualizations
Diagram 1: Synthetic Pathway for Agrochemical Derivatives
Caption: Synthetic strategies for deriving agrochemicals from this compound.
Diagram 2: Experimental Workflow for Agrochemical Screening
Caption: Workflow from synthesis to biological evaluation of agrochemical candidates.
Diagram 3: Logical Relationship in Structure-Activity Relationship (SAR) Studies
Caption: Logical flow of a structure-activity relationship (SAR) study.
Application Notes and Protocols: 2-Amino-5-bromopyridin-3-ol as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2-Amino-5-bromopyridin-3-ol as a foundational building block in the synthesis of novel organic electronic materials. While direct experimental data for materials derived from this specific precursor is emerging, we present hypothetical yet scientifically plausible applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The protocols and data herein are based on established principles and analogous pyridine-containing organic semiconductors, offering a robust starting point for research and development.
Introduction
This compound is a multi-functionalized pyridine derivative with significant potential in the design of novel organic semiconductors. The pyridine core is inherently electron-deficient, making it a suitable component for n-type or ambipolar materials. The amino and hydroxyl groups are electron-donating substituents that can be used to tune the electronic properties, such as HOMO and LUMO energy levels, and to influence intermolecular interactions through hydrogen bonding. The bromo substituent provides a reactive site for facile derivatization and polymerization through common cross-coupling reactions. This unique combination of functional groups makes this compound a promising candidate for creating a new generation of materials for organic electronic devices. Pyridine derivatives have been successfully employed as charge transporting materials in both OLEDs and OFETs.[1][2]
Hypothetical Application in Organic Field-Effect Transistors (OFETs)
Concept: A Donor-Acceptor Copolymer for Ambipolar Transport
A hypothetical copolymer, Poly[(2-amino-5-(thien-2-yl)pyridin-3-ol)-alt-(dithieno[3,2-b:2',3'-d]pyrrole)] (PAPy-DTP), is proposed. In this donor-acceptor (D-A) architecture, the electron-rich dithienopyrrole (DTP) acts as the donor unit, while the functionalized pyridine unit serves as the acceptor. This design strategy is known to yield high-performance ambipolar semiconducting polymers.
Proposed Synthetic Pathway
The synthesis of PAPy-DTP can be envisioned through a palladium-catalyzed Stille cross-coupling polymerization between a distannylated DTP derivative and a dibrominated derivative of this compound.
Caption: Synthetic route for the hypothetical PAPy-DTP copolymer.
Experimental Protocol: Synthesis of PAPy-DTP
Materials:
-
2,5-dibromo-3-(tert-butyldimethylsilyloxy)pyridin-2-amine (Monomer A)
-
2,6-bis(trimethylstannyl)-4-(2-octyldodecyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, dissolve Monomer A (1 mmol) and Monomer B (1 mmol) in 10 mL of anhydrous chlorobenzene in a Schlenk flask.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by adding it dropwise to 200 mL of methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Filter and dry the final PAPy-DTP polymer under vacuum.
Data Presentation: OFET Device Performance
The following table presents plausible performance data for a top-gate, bottom-contact OFET fabricated with PAPy-DTP, based on high-performing D-A copolymers found in the literature.[3]
| Parameter | Hole Mobility (μh) | Electron Mobility (μe) | Ion/Ioff Ratio | Threshold Voltage (Vth) |
| Value | ~2.5 cm²/Vs | ~3.0 cm²/Vs | > 10⁶ | 0 to -10 V (p-channel) 0 to 10 V (n-channel) |
Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)
Concept: A Pyridine-Based Electron Transporting Material (ETM)
A hypothetical small molecule, 2-amino-5-bromo-3-(4-(pyren-1-yl)phenoxy)pyridine (ABPPy), is proposed as an electron-transporting material for a phosphorescent OLED (PhOLED). The pyridine core provides electron transport properties, while the pyrene moiety can offer good thermal stability and suitable energy level alignment. The amino and bromo groups can be used to fine-tune the electronic properties.
Proposed Device Architecture
A standard multilayer PhOLED architecture is proposed, incorporating ABPPy as the ETM.
Caption: Proposed OLED device structure using ABPPy as the ETM.
Experimental Protocol: OLED Fabrication
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
mCP (1,3-Bis(carbazol-9-yl)benzene)
-
Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III))
-
ABPPy (hypothetical ETM)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum:
-
40 nm TAPC (HTL) at a deposition rate of 1 Å/s.
-
20 nm mCP doped with 8 wt% Ir(ppy)₃ (EML) at a deposition rate of 1 Å/s.
-
30 nm ABPPy (ETL) at a deposition rate of 1 Å/s.
-
1 nm LiF (EIL) at a deposition rate of 0.1 Å/s.
-
100 nm Al (cathode) at a deposition rate of 5 Å/s.
-
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid.
Data Presentation: OLED Device Performance
The following table presents plausible performance data for a green PhOLED utilizing ABPPy as the ETM, based on typical performance of pyridine-based ETMs in the literature.[2]
| Parameter | Turn-on Voltage (Von) | Maximum Current Efficiency (CEmax) | Maximum Power Efficiency (PEmax) | Maximum External Quantum Efficiency (EQEmax) |
| Value | ~3.0 V | ~65 cd/A | ~55 lm/W | ~20% |
Logical Workflow for Material Evaluation
The following diagram outlines the logical workflow for evaluating a new material derived from this compound for organic electronic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A pyridine-flanked diketopyrrolopyrrole (DPP)-based donor–acceptor polymer showing high mobility in ambipolar and n-channel organic thin film transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyridinol-Based Ligands from 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridin-3-ol is a versatile heterocyclic building block crucial for the synthesis of a wide array of pyridinol-based ligands. Its trifunctional nature, featuring an amino group, a hydroxyl group, and a bromine atom, allows for diverse and regioselective modifications. This makes it an important scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. The amino and hydroxyl groups serve as handles for N-acylation, N-alkylation, and O-alkylation (etherification), allowing for the fine-tuning of the ligand's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.
One of the most notable applications of this scaffold is in the synthesis of inhibitors for Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements or mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Ligands synthesized from this compound, such as the FDA-approved drug Lorlatinib, have been designed to target the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.
These application notes provide detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, O-alkylation, and N-acylation, to facilitate the development of novel pyridinol-based ligands for drug discovery.
Data Presentation: Representative Synthetic Transformations
The following table summarizes expected yields for key reactions based on protocols for structurally analogous substrates. Optimization may be required for this compound.
| Reaction Type | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 2-Amino-5-arylpyridin-3-ol | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-90 |
| O-Alkylation (Williamson Ether Synthesis) | This compound, Alkyl halide (e.g., Benzyl bromide) | 2-Amino-5-bromo-3-(alkoxy)pyridine | NaH | DMF | RT | 12 | 80-95 |
| N-Acylation | This compound, Acyl chloride (e.g., Benzoyl chloride) | N-(5-bromo-3-hydroxypyridin-2-yl)amide | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 85-95 |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-5-arylpyridin-3-ol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This reaction is fundamental for introducing diverse aromatic moieties at the 5-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-5-arylpyridin-3-ol.
O-Alkylation via Williamson Ether Synthesis
This protocol outlines the etherification of the 3-hydroxyl group of this compound with an alkyl halide.
Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-5-bromo-3-(alkoxy)pyridine.
N-Acylation of the 2-Amino Group
This protocol describes the acylation of the 2-amino group of this compound using an acyl chloride.
Materials:
-
This compound (1.0 equiv.)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equiv.)
-
Triethylamine (Et₃N) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv.) to the stirred solution.
-
Add the acyl chloride (1.05 equiv.) dropwise to the cooled solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the N-(5-bromo-3-hydroxypyridin-2-yl)amide.
Visualizations
Synthetic Workflow for Pyridinol-Based Ligands
Caption: Synthetic routes from this compound.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic ALK fusion proteins or mutated ALK lead to constitutive kinase activity, activating multiple downstream signaling pathways that promote cell proliferation, survival, and transformation. ALK inhibitors, such as those derived from the this compound scaffold, block these aberrant signals.[1][2]
Caption: Simplified ALK oncogenic signaling pathway.
References
Protecting Group Strategies for 2-Amino-5-bromopyridin-3-ol Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 2-Amino-5-bromopyridin-3-ol. This versatile building block is valuable in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Due to the presence of two reactive functional groups, a nucleophilic amino group and a hydroxyl group, a robust protecting group strategy is essential for achieving regioselectivity and high yields in subsequent synthetic transformations.
Introduction to Protecting Group Strategy
This compound possesses two nucleophilic sites: the 2-amino group and the 3-hydroxyl group. The relative reactivity of these groups can lead to undesired side reactions and mixtures of products. Protecting groups are temporarily introduced to mask one or both of these functionalities, allowing for selective reactions at other positions of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions without affecting other functional groups.[1][2]
This guide focuses on an orthogonal protecting group strategy, which involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while the other remains intact. We will explore the use of tert-butoxycarbonyl (Boc) for the amino group and tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) for the hydroxyl group.
Reactivity and Selectivity
The 2-amino group in 2-aminopyridine derivatives is generally more nucleophilic than the 3-hydroxyl group. This inherent reactivity difference can be exploited for selective protection. Under carefully controlled conditions, it is often possible to selectively protect the amino group in the presence of the hydroxyl group.
Recommended Protecting Groups
| Protecting Group | Target Functionality | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Amino | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP) | Acidic (e.g., TFA, HCl) | Orthogonal to TBDMS and MOM |
| tert-Butyldimethylsilyl | Hydroxyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid | Orthogonal to Boc |
| Methoxymethyl | Hydroxyl | MOM | MOM-Cl, Non-nucleophilic base (e.g., DIPEA) | Acidic (e.g., HCl) | Not orthogonal to Boc |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the selective protection of the 2-amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-amino-5-bromopyridin-3-ol.
Expected Yield: >90%
Protocol 2: O-TBDMS Protection of N-Boc-2-amino-5-bromopyridin-3-ol
This protocol describes the protection of the hydroxyl group of the N-Boc protected intermediate.
Materials:
-
N-Boc-2-amino-5-bromopyridin-3-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-2-amino-5-bromopyridin-3-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-TBDMS-2-amino-5-bromopyridine.
Expected Yield: 85-95%
Protocol 3: O-MOM Protection of N-Boc-2-amino-5-bromopyridin-3-ol
This protocol provides an alternative for hydroxyl group protection.
Materials:
-
N-Boc-2-amino-5-bromopyridin-3-ol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-2-amino-5-bromopyridin-3-ol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq).
-
Add MOM-Cl (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-MOM-2-amino-5-bromopyridine.
Expected Yield: 80-90%
Deprotection Protocols
Protocol 4: Selective N-Boc Deprotection
This protocol describes the removal of the Boc group while the TBDMS or MOM group remains intact.
Materials:
-
N-Boc-O-TBDMS/MOM-2-amino-5-bromopyridine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) or an equal volume of 4M HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the O-protected this compound.
Expected Yield: >95%
Protocol 5: Selective O-TBDMS Deprotection
This protocol describes the removal of the TBDMS group while the Boc group remains intact.
Materials:
-
N-Boc-O-TBDMS-2-amino-5-bromopyridine
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify if necessary to obtain N-Boc-2-amino-5-bromopyridin-3-ol.
Expected Yield: >90%
Protocol 6: O-MOM Deprotection
This protocol describes the removal of the MOM group. Note that these acidic conditions will also cleave the Boc group.
Materials:
-
N-Boc-O-MOM-2-amino-5-bromopyridine
-
6M Hydrochloric acid (HCl)
-
Methanol or THF
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected compound (1.0 eq) in methanol or THF.
-
Add 6M HCl and stir the reaction at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain this compound.
Expected Yield: >90%
Summary of Quantitative Data
| Protection Reaction | Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amino Protection | Boc | (Boc)₂O, TEA or DMAP | DCM or THF | 0 to RT | 2-4 | >90 |
| Hydroxyl Protection | TBDMS | TBDMS-Cl, Imidazole | DMF | 0 to RT | 4-8 | 85-95 |
| Hydroxyl Protection | MOM | MOM-Cl, DIPEA | DCM | 0 to RT | 2-4 | 80-90 |
| Deprotection Reaction | Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amino Deprotection | Boc | TFA or 4M HCl/Dioxane | DCM | 0 to RT | 1-2 | >95 |
| Hydroxyl Deprotection | TBDMS | TBAF | THF | 0 to RT | 1-3 | >90 |
| Hydroxyl Deprotection | MOM | 6M HCl | MeOH or THF | RT to 50 | 2-6 | >90 |
Visualizations
References
Application Note: A Scalable Synthesis Protocol for 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, scalable protocol for the synthesis of 2-Amino-5-bromopyridin-3-ol, a valuable intermediate in pharmaceutical development. The described two-step process offers a high-yielding and efficient pathway suitable for larger-scale production.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The demand for scalable and robust synthetic routes is therefore of high importance. This protocol outlines a two-step synthesis commencing from the commercially available 2-amino-3-hydroxypyridine. The methodology is designed to be straightforward and amenable to scale-up, ensuring consistent results and high purity of the final product.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Oxazolopyridine Intermediate: 2-Amino-3-hydroxypyridine is first cyclized with a suitable carbonyl source to form oxazolo[4,5-b]pyridin-2(3H)-one.
-
Bromination: The intermediate is then selectively brominated at the 5-position using N-bromosuccinimide (NBS).
-
Hydrolysis: The resulting 6-bromooxazolo[4,5-b]pyridin-2(3H)-one is hydrolyzed under basic conditions to yield the final product, this compound.
For the purpose of a scalable and efficient process, a one-step synthesis of the brominated intermediate followed by hydrolysis is presented.
Experimental Protocols
Step 1: One-Pot Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
This procedure details the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one, which can be synthesized from 2-amino-3-hydroxypyridine. A one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one from oxazolo[4,5-b]pyridin-2(3H)-one has been reported with high yields.[1]
Materials and Reagents:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge oxazolo[4,5-b]pyridin-2(3H)-one.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one can be taken directly to the next step or purified. For purification, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Step 2: Hydrolysis to this compound
Materials and Reagents:
-
Reaction mixture from Step 1 (containing 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one)
-
Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
To the reaction vessel containing the 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, add a solution of sodium hydroxide.
-
Heat the mixture and stir for a period of time, monitoring the reaction by a suitable analytical method.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Parameter | Step 1: Bromination | Step 2: Hydrolysis | Overall |
| Starting Material | Oxazolo[4,5-b]pyridin-2(3H)-one | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | Oxazolo[4,5-b]pyridin-2(3H)-one |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | NBS, NaOH, HCl |
| Solvent | N,N-Dimethylformamide (DMF) | Water | DMF, Water |
| Reaction Temperature | 20-90°C[1] | Elevated Temperature | - |
| Reaction Time | 1-36 hours[1] | Varies | - |
| Yield | Up to 92%[1] | Not explicitly stated for scale-up | High (expected) |
| Product | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | This compound | This compound |
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
2-Aminopyridine: Toxic if swallowed and harmful in contact with skin.[2][3][4][5] Causes skin and serious eye irritation.[2][3][4] It is recommended to handle this compound with care and avoid inhalation of dust.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin burns and eye damage.[6][7][8][9] It is also moisture and light-sensitive.[6] Handle with caution and avoid contact with combustible materials.[6]
-
Sodium Hydroxide (NaOH): A corrosive material that can cause severe skin burns and eye damage.[10][11][12][13][14] Handle with care, and in case of contact, flush the affected area with copious amounts of water.
-
Hydrochloric Acid (HCl): A corrosive liquid that causes severe skin burns and eye damage.[15][16][17][18][19] May cause respiratory irritation.[16][18][19] Use in a well-ventilated area and avoid inhaling fumes.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tatachemicals.com [tatachemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. seastarchemicals.com [seastarchemicals.com]
- 17. engropolymer.com [engropolymer.com]
- 18. health.state.mn.us [health.state.mn.us]
- 19. carlroth.com [carlroth.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Amino-5-bromopyridin-3-ol
AN-HPLC-028
Introduction
2-Amino-5-bromopyridin-3-ol is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential related substances.
The method is based on established principles for the analysis of substituted pyridines and is designed to be robust, specific, and suitable for quality control environments in research, development, and manufacturing. While direct methods for this specific analyte are not widely published, this protocol is derived from validated methods for structurally similar compounds.[1][2][3]
Instrumentation and Consumables
-
Instrumentation: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[1]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating polar and non-polar compounds.[1]
-
Solvents: HPLC grade acetonitrile and water are necessary.
-
Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment is required.
-
Reference Standard: A well-characterized reference standard of this compound is essential.
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water. Filter and degas the solution before use.
-
Mobile Phase B: Use HPLC grade acetonitrile. Filter and degas before use.
Preparation of Standard and Sample Solutions
-
Standard Solution (0.1 mg/mL):
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
HPLC Method Workflow
The following diagram outlines the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Data Presentation: Chromatographic Conditions
The proposed HPLC method parameters are summarized in the table below, alongside conditions used for similar molecules to provide a comparative context.
| Parameter | Proposed Method for this compound | Method for 2-Amino-5-bromo-4-methylpyridine[1] | Method for 2-amino-5-bromopyridine[3] |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Hypersil BDS C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Time (min) - %B0 - 1020 - 9025 - 9026 - 1030 - 10 | Time (min) - %B0 - 1020 - 9025 - 9026 - 1030 - 10 | Isocratic (40% Acetonitrile / 60% Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 25 °C |
| Detection (UV) | 254 nm | 254 nm | 245 nm |
| Injection Vol. | 10 µL | 10 µL | 5 µL |
System Suitability and Purity Calculation
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated. The system suitability is confirmed by injecting the standard solution five times. The acceptance criteria are as follows:
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections should be not more than 2.0%.[1]
-
Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.[1]
-
Theoretical Plates (N): The column efficiency, expressed as theoretical plates, should be not less than 2000.[1]
Logical Relationship of SST Parameters
The interplay between key system suitability parameters ensures the reliability of the analytical run.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromopyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromopyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most commonly cited method for the synthesis of this compound is the selective hydrolysis of 2-amino-3,5-dibromopyridine. This reaction is typically carried out in an aqueous solution of a strong base, such as potassium hydroxide, often with the assistance of a copper catalyst at elevated temperatures.
Q2: What are the primary impurities I should be aware of in the synthesis of this compound?
A2: The primary impurities to monitor are the unreacted starting material, 2-amino-3,5-dibromopyridine, and the product of complete hydrolysis, 2-amino-3-hydroxypyridine. The presence of these impurities is a direct consequence of incomplete or excessive reaction, respectively.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like phosphoric or formic acid) is a good starting point for method development.[1][2][3] Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction, the product is typically isolated by neutralization of the reaction mixture, followed by extraction with an organic solvent. Further purification can be achieved by chromatography on silica gel.[4] Recrystallization can also be employed to obtain a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient extraction. | - Monitor the reaction by HPLC to ensure the consumption of the starting material. - Optimize the reaction temperature; higher temperatures may be required, but be cautious of side reactions. - Increase the reaction time and monitor for completion. - Ensure the pH of the aqueous layer is optimized for extraction and use an appropriate organic solvent. |
| Presence of 2-amino-3,5-dibromopyridine (starting material) in the final product | - Incomplete hydrolysis. - Insufficient amount of base. - Short reaction time. | - Increase the reaction time or temperature. - Ensure the molar ratio of the base to the starting material is adequate. - Optimize the reaction conditions based on HPLC monitoring. |
| Presence of 2-amino-3-hydroxypyridine in the final product | - Over-hydrolysis due to harsh reaction conditions. - Prolonged reaction time. - Excessively high temperature. | - Reduce the reaction time and monitor the formation of the di-hydroxy byproduct by HPLC. - Lower the reaction temperature. - Carefully control the stoichiometry of the base. |
| Dark coloration of the product | - Presence of copper catalyst residues. - Formation of degradation products. | - Filter the reaction mixture to remove the copper powder. - Consider using a chelating agent during workup to remove residual copper ions. - Purify the product using column chromatography. |
Experimental Protocols
Synthesis of this compound from 2-amino-3,5-dibromopyridine
This protocol is adapted from known literature procedures.[4]
Materials:
-
2-amino-3,5-dibromopyridine
-
Potassium hydroxide (85%)
-
Copper powder
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate/tetrahydrofuran mixture (9:1)
-
Sodium sulfate
-
Silica gel
Procedure:
-
In an autoclave, a mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts, 85%), copper powder (0.5 parts), and water (100 parts) is stirred under a nitrogen atmosphere.
-
The mixture is heated to 170°C for 10 hours.
-
After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid.
-
The neutralized solution is saturated with sodium chloride and extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).
-
The combined organic extracts are dried over sodium sulfate and filtered.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.
Proposed HPLC Method for Purity Analysis
This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Purification of 2-Amino-5-bromopyridin-3-ol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-5-bromopyridin-3-ol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the ideal solvent for the recrystallization of this compound?
We recommend performing small-scale solvent screening tests with solvents such as ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof, to identify the optimal solvent or solvent system for your specific batch of this compound.
Q2: My compound is not dissolving in the hot solvent, what should I do?
A2: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be a good choice for your compound at any temperature. You may need to select a different, more suitable solvent based on solubility tests.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but some solid material remains, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.
Q3: No crystals are forming after the solution has cooled. What went wrong?
A3: This is a common issue in recrystallization and can be caused by several factors:
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved above its normal solubility limit. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Adding a tiny "seed" crystal of pure this compound to the cooled solution can initiate crystallization.
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too quickly. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow the solution to cool more slowly.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then heat to clarify and cool slowly.
Q5: The purity of my recrystallized product is still low. What can I do?
A5: If the purity has not significantly improved, consider the following:
-
Inadequate Solvent Choice: The chosen solvent may dissolve impurities as well as the product, leading to their co-crystallization. A different solvent with a more selective solubility profile may be needed.
-
Crystallization Was Too Fast: Rapid crystal growth can trap impurities within the crystal lattice.[4] Ensure the solution cools slowly and undisturbed.
-
Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration to remove residual mother liquor containing dissolved impurities.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Q6: My final yield is very low. How can I improve it?
A6: A low yield can result from several factors during the recrystallization process:[4]
-
Using Too Much Solvent: This is a common cause of low yield as a significant amount of the product will remain in the mother liquor.[4] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities being removed. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Inherent Solubility: Even at low temperatures, your compound will have some solubility in the solvent. It is important to cool the solution thoroughly in an ice bath to minimize this loss.
Data Presentation
Table 1: Qualitative Solubility of this compound and Structurally Related Compounds
| Solvent | This compound | 2-Amino-3-hydroxypyridine | 5-Amino-2-bromopyridine |
| Water | Slightly Soluble[5] | Slightly Soluble[1] | Insoluble[3] |
| Methanol | Likely Soluble | Good Solubility[1] | Soluble[3] |
| Ethanol | Likely Soluble | Good Solubility[1] | Soluble[3] |
| Dichloromethane | Likely Soluble | Good Solubility[1] | Soluble[5] |
| Hexane | Likely Insoluble | Likely Insoluble | Insoluble[3] |
| Petroleum Ether | Likely Insoluble | Likely Insoluble | Insoluble[3] |
Note: Due to the limited availability of specific solubility data for this compound, the solubility profile is inferred from its polar structure and data from the structurally similar compounds listed.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, methanol, water, ethyl acetate) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Select the solvent that provides the best balance of high solubility at high temperatures and low solubility at low temperatures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the flask on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
-
Pour the hot solution through the fluted filter paper into the preheated flask to remove insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven until a constant weight is achieved.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. 2-Amino-3-hydroxypyridine Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Amino-2-Bromopyridine Supplier & Manufacturer China | CAS 19798-80-8 | High Purity, Safety Data, Applications [pipzine-chem.com]
Technical Support Center: Synthesis of 2-Amino-5-bromopyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-5-bromopyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is a two-step synthesis starting from oxazolo[4,5-b]pyridin-2(3H)-one. The first step involves the bromination of this starting material to yield 6-bromooxazolo[4,5-b]pyridin-2(3H)-one. The subsequent and final step is the hydrolysis of this intermediate to produce the desired this compound.
Q2: I am experiencing a significantly lower yield than the reported 79% for the hydrolysis step. What are the likely causes?
A2: Low yields in the hydrolysis of 6-bromooxazolo[4,5-b]pyridine-2(3H)-one can stem from several factors. The most common issues include incomplete hydrolysis, degradation of the product, and inefficient product isolation. A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q3: Are there any critical parameters to control during the synthesis?
A3: Yes, precise control of reaction conditions is crucial. For the bromination step, controlling the stoichiometry of the brominating agent is key to prevent over-bromination. During the hydrolysis, the temperature and reaction time should be carefully monitored to ensure complete reaction without product degradation. The pH adjustment during workup is also critical for efficient precipitation and isolation of the final product.
Q4: Can I use a different base for the hydrolysis step?
A4: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide could potentially be employed. However, it is important to note that any deviation from the established protocol may require re-optimization of the reaction conditions, such as reaction time and temperature, to achieve a comparable yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of the starting material. | - Ensure the reaction is heated on the steam bath for the full 45 minutes. - Confirm the correct concentration and amount of sodium hydroxide solution was used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged heating during the hydrolysis. - During acidification with concentrated HCl, ensure the reaction mixture is cooled to approximately 10°C to minimize potential degradation. | |
| Inefficient precipitation of the product. | - Carefully adjust the pH with concentrated HCl. The product precipitates upon acidification. - Ensure the solution is sufficiently cooled after acidification to maximize precipitation. | |
| Loss of product during washing. | - Wash the filtered solid with cold water to minimize its solubility and prevent loss. | |
| Presence of Impurities in the Final Product | Unreacted starting material (6-bromooxazolo[4,5-b]pyridine-2(3H)-one). | - Increase the reaction time or temperature slightly during the hydrolysis step. - Ensure efficient stirring to promote reaction completion. |
| Over-brominated side products from the previous step. | - During the synthesis of the precursor, carefully control the stoichiometry of the brominating agent (NBS). - Purify the 6-bromooxazolo[4,5-b]pyridine-2(3H)-one intermediate before proceeding to the hydrolysis step. | |
| Degradation products. | - Follow the recommended temperature and time protocols strictly. - Recrystallization from aqueous ethanol can be performed to purify the final product.[1] |
Experimental Protocols
Step 1: Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one
-
Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (5.07 g) in 85 ml of DMF under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) (7.46 g) dissolved in 50 ml of DMF to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Add 35 ml of water to the mixture and cool it.
-
Filter the solid precipitate and wash it three times with 100 ml of water.
-
Dry the solid in a vacuum oven at 70°C. This intermediate is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis)
-
A mixture of 6-Bromooxazolo[4,5-b]pyridine-2(3H)-one (4.3 g, 0.02 mole), sodium hydroxide (5 g, 0.125 mole), and water (50 ml) is stirred on a steam bath for 45 minutes.[1]
-
The solution is then cooled to approximately 10°C.[1]
-
Carefully acidify the solution with concentrated HCl, which will cause the product to precipitate. Be aware that considerable foaming may occur.[1]
-
Collect the resulting solid by filtration.[1]
-
Wash the collected solid with water and then dry it.[1]
-
The crude product can be recrystallized from aqueous ethanol to afford tan crystals.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Removal of Palladium Catalyst from 2-Amino-5-bromopyridin-3-ol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from reactions involving 2-Amino-5-bromopyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to guide your purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from palladium-catalyzed reactions.
Issue 1: High Levels of Residual Palladium After Standard Purification (e.g., Filtration/Crystallization)
-
Possible Cause: The nitrogen atoms in the pyridine ring and the amino group of this compound can act as strong ligands, forming soluble complexes with palladium. This prevents efficient removal by simple filtration of the heterogeneous catalyst.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers are often effective.
-
Activated Carbon Treatment: Use activated carbon as a cost-effective method for palladium adsorption. Note that this may sometimes lead to product loss due to non-specific binding.
-
Optimize Crystallization: If crystallization is the preferred method, consider the use of additives like N-acetylcysteine or thiourea. These can help to keep the palladium species in the mother liquor.
-
Issue 2: Significant Product Loss During Scavenging
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, which is more common with activated carbon.
-
Troubleshooting Steps:
-
Scavenger Screening: Test a small panel of different scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble can minimize its adsorption.
-
Minimize Scavenger Amount: Through small-scale optimization experiments, determine the minimum amount of scavenger required to achieve the desired level of palladium removal.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the nature of the palladium species at the end of the reaction (e.g., different oxidation states, colloidal vs. dissolved) can affect the efficiency of a given removal method.
-
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure that the work-up procedure prior to the scavenging step is consistent for every batch to minimize variations in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, have been reported to be effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging might help to convert the various palladium species into a single, more readily removable form.
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary difficulty stems from the molecular structure of this compound. The presence of both a pyridine ring and an amino group, which are known to be excellent ligands for palladium, can lead to the formation of stable, soluble palladium-product complexes. These complexes are often not efficiently removed by simple filtration, which is typically effective for heterogeneous catalysts like palladium on carbon (Pd/C).
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance for a daily dose of 10 g. It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common and effective methods for palladium removal in this context?
A3: The most common and effective methods include:
-
Adsorption using solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, DMT, or cysteine-based) or polymers that have a high affinity for palladium.
-
Treatment with activated carbon: A cost-effective but sometimes less selective method for adsorbing palladium.
-
Crystallization: This can be a highly effective purification step, especially when optimized with additives that help to retain palladium in the mother liquor.
Q4: How do I choose the right scavenger for my reaction?
A4: The choice of scavenger depends on several factors, including the nature of the palladium species (oxidation state), the solvent system, and the structure of your product. For nitrogen-containing compounds like this compound, thiol-based and TMT-based scavengers are often good starting points. It is highly recommended to perform a small-scale screen of a few different scavengers to determine the most effective one for your specific application.
Q5: What analytical methods are used to determine the concentration of residual palladium?
A5: The most common and sensitive methods for quantifying trace levels of palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
-
X-ray Fluorescence (XRF): This is another validated method for palladium determination.
Data on Palladium Removal Efficiency
The following tables summarize quantitative data from various studies on palladium removal. Note that the efficiency of each method is highly dependent on the specific substrate, catalyst, and reaction conditions.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Compound Type | Reference |
| SiliaMetS® Thiol | 1,300 | 2 | Naphthalenopiperazine HCl | |
| MP-TMT | 330 | 7 | c-Met kinase inhibitor | |
| SEM-26 | 1668 | 20 | N-substituted compound | |
| ISOLUTE® Si-TMT | 1668 | 161 | N-substituted compound | |
| SiliaMetS® DMT | 1668 | 287 | N-substituted compound |
Table 2: Efficiency of Activated Carbon in Palladium Removal
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Compound Type | Reference |
| Darco® KB-B | 300 | <1 | Substituted indole | |
| Nuchar® AquaGuard (with chelating agent) | 2239 | 20 | Biaryl compound | |
| DARCO KB-G | 1668 | 633 | N-substituted compound |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical method.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 5-20% by weight relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
Technical Support Center: Optimizing Coupling Reactions for 2-Amino-5-bromopyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 2-Amino-5-bromopyridin-3-ol. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions and literature precedents for structurally similar compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Low to No Product Yield
Question: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I improve the outcome?
Answer:
Low or no product yield is a common issue when working with functionalized pyridines like this compound. Several factors can contribute to this problem:
-
Catalyst Inactivation: The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition. The hydroxyl group may also interact with the catalyst.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Suzuki and Buchwald-Hartwig) that can stabilize the palladium center and promote the catalytic cycle.
-
Catalyst Pre-activation: Use a pre-catalyst or ensure proper in situ generation of the active Pd(0) species.
-
Protecting Groups: Consider protecting the amino and/or hydroxyl group to prevent catalyst poisoning.
-
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful coupling reaction.
-
Solution:
-
Base: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). A screen of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS) is often necessary. For substrates with sensitive functional groups, milder bases like K₂CO₃ or KF might be beneficial, although they may require higher temperatures or longer reaction times.
-
Solvent: The solvent system must be appropriate for all reaction components. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of water can be beneficial in some Suzuki couplings to aid in dissolving the base. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.
-
Temperature: While higher temperatures often increase reaction rates, they can also lead to side reactions and decomposition. A temperature screen (e.g., 80-120 °C) is recommended to find the optimal balance.
-
-
-
Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can negatively impact the reaction.
-
Solution:
-
Ensure the purity of this compound and the coupling partner.
-
Use high-purity, anhydrous, and degassed solvents.
-
Verify the quality and activity of the palladium catalyst and ligands.
-
-
Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur during palladium-catalyzed coupling reactions:
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.
-
Cause: Often promoted by the presence of oxygen or high catalyst loading.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst.
-
Stoichiometry Control: Use a slight excess of the this compound relative to the coupling partner.
-
-
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, leading to the formation of 2-Amino-pyridin-3-ol.
-
Cause: Can be promoted by certain phosphine ligands, bases, or impurities in the reaction mixture, especially at elevated temperatures.
-
Solution:
-
Ligand Choice: Screen different ligands.
-
Milder Base: Use a milder base.
-
Lower Temperature: Optimize the reaction temperature to the lowest effective point.
-
-
-
Protodeborylation (Suzuki Reaction): Cleavage of the C-B bond of the boronic acid before transmetalation.
-
Cause: Can be promoted by excess water or acidic conditions.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction medium remains basic.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino or hydroxyl group of this compound before performing the coupling reaction?
A1: The necessity of protecting groups depends on the specific reaction conditions and the coupling partner. The amino and hydroxyl groups can potentially interfere with the catalytic cycle. It is often advisable to first attempt the reaction without protection. If low yields or significant side products are observed, protection of one or both groups should be considered. Common protecting groups for amines include Boc and Ac, while silyl ethers (e.g., TBS, TIPS) are frequently used for hydroxyl groups.
Q2: Which palladium catalyst and ligand system is best for the Suzuki-Miyaura coupling of this compound?
A2: There is no single "best" system, as the optimal choice depends on the specific arylboronic acid being used. However, for challenging substrates like substituted pyridines, catalyst systems based on bulky, electron-rich biarylphosphine ligands are often successful. Good starting points for screening include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: XPhos, SPhos, RuPhos, or their corresponding pre-catalysts.
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A3: For the coupling of this compound with primary or secondary amines, a good starting point would be to use a palladium pre-catalyst based on a biarylphosphine ligand. Recommended conditions to begin optimization are:
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)
-
Base: LHMDS or NaOtBu (1.5-2.0 equiv.)
-
Solvent: Dioxane or Toluene (anhydrous, degassed)
-
Temperature: 80-110 °C
Q4: How can I troubleshoot a Sonogashira coupling that is not working well?
A4: In addition to the general troubleshooting tips for low yield, specific issues in Sonogashira couplings include:
-
Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is often crucial for the reaction to proceed efficiently. However, in some cases, copper-free conditions may provide better results, especially if copper-mediated homocoupling of the alkyne is a major issue.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used and can also serve as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira reactions.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on literature for similar aminobromopyridine substrates. Note: These are starting points and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Bromide | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Phenylboronic acid (1.5 equiv) | Heteroarylboronic acid (1.3 equiv) |
| Pd Source (mol%) | Pd(OAc)₂ (2) | Pd₂(dba)₃ (1.5) | Pd(PPh₃)₄ (5) |
| Ligand (mol%) | SPhos (4) | XPhos (3) | - |
| Base (equiv) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) | K₂CO₃ (3.0) |
| Solvent | Dioxane/H₂O (10:1) | Toluene | DMF/H₂O (4:1) |
| Temperature (°C) | 100 | 110 | 90 |
| Time (h) | 12-24 | 16 | 12 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition 1 (Primary Amine) | Condition 2 (Secondary Amine) | Condition 3 (Aryl Amine) |
| Aryl Bromide | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue |
| Amine (equiv) | n-Butylamine (1.2) | Morpholine (1.2) | Aniline (1.2) |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | XPhos Pd G3 (2) |
| Ligand (mol%) | BrettPhos (4) | RuPhos (4) | - |
| Base (equiv) | LHMDS (1.5) | NaOtBu (1.4) | K₃PO₄ (2.0) |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature (°C) | 100 | 90 | 110 |
| Time (h) | 12 | 18 | 24 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Bromide | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue | 2-Amino-5-bromopyridine analogue |
| Alkyne (equiv) | Phenylacetylene (1.2) | 1-Hexyne (1.5) | (Trimethylsilyl)acetylene (1.3) |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (2) | Pd(OAc)₂ (2.5) | Pd₂(dba)₃ (1) |
| Cu(I) Source (mol%) | CuI (4) | CuI (5) | CuI (2) |
| Ligand (mol%) | - | PPh₃ (5) | AsPh₃ (4) |
| Base | Et₃N | Et₃N | Diisopropylamine |
| Solvent | DMF | THF | Toluene |
| Temperature (°C) | 80 | 100 | 90 |
| Time (h) | 6 | 3 | 12 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., LHMDS, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., Toluene).
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Challenges in the scale-up of 2-Amino-5-bromopyridin-3-ol production
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Amino-5-bromopyridin-3-ol production. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue 1: Low Yield During Scale-Up
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls or is incomplete | Inadequate mixing in larger reactors leading to poor mass transfer. | - Increase agitation speed.- Evaluate impeller design for better solids suspension.- Consider a different reactor geometry. |
| Insufficient heat transfer in larger vessels. | - Use a jacketed reactor with a suitable heat transfer fluid.- Control the rate of reagent addition to manage the exotherm.- For high-temperature reactions, ensure the heating system is adequately sized. | |
| Significant product loss during work-up | Product solubility in the work-up or wash solvents. | - Optimize the work-up solvent system.- Minimize the volume of wash solvents.- Consider an alternative isolation procedure, such as precipitation by pH adjustment followed by filtration. |
Issue 2: Formation of Impurities
| Symptom | Potential Cause | Recommended Solution |
| Presence of di-brominated impurity (e.g., 2-amino-3,5-dibromopyridine) | Over-bromination of the starting material or precursor.[1] | - Carefully control the stoichiometry of the brominating agent.[1]- Optimize the reaction temperature and time to favor mono-bromination.- Consider a protecting group strategy for the amino group to modulate reactivity. |
| Formation of unidentified byproducts | Side reactions due to prolonged reaction times or high temperatures at scale. | - Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).- Optimize reaction time and temperature based on kinetic studies.- Investigate the effect of impurities in the starting materials. |
| Product degradation | Instability of the product under the reaction or work-up conditions. | - Perform stability studies on the final product under various conditions.- Consider performing the work-up at a lower temperature.- Evaluate the need for an inert atmosphere during the reaction and isolation. |
Issue 3: Difficulty in Product Purification and Isolation
| Symptom | Potential Cause | Recommended Solution |
| Oiling out during crystallization | The solute is melting before it dissolves, or the solution is supersaturated. | - Add a small amount of additional hot solvent until the oil dissolves completely.- Ensure a gradual cooling process. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the cooling is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Use a seed crystal of the pure product. |
| Column chromatography is not scalable | Adsorbent and solvent requirements are too large for industrial production. | - Develop a scalable recrystallization method.- Investigate alternative purification techniques such as slurry washing or reactive extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Thermal Hazards: The synthesis may involve exothermic reactions. A thorough thermal hazard assessment is crucial to prevent runaway reactions, especially in large reactors with a lower surface-area-to-volume ratio.[2]
-
Reagent Handling: Handling of corrosive and toxic reagents, such as bromine or strong acids and bases, requires appropriate personal protective equipment (PPE) and engineering controls.[3]
-
High-Pressure Reactions: If the synthesis involves high-pressure steps, such as those in an autoclave, ensure the equipment is properly rated and maintained, and that appropriate pressure relief systems are in place.[4]
-
Product Handling: The final product may be an irritant or have other toxicological properties. Safe handling procedures should be established.[2]
Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine impurity during synthesis?
A2: The formation of di-brominated impurities is a common issue in the synthesis of brominated pyridines.[1] To minimize this:
-
Control Stoichiometry: Use a precise amount of the brominating agent. An excess will favor di-bromination.
-
Temperature Control: Maintain the optimal reaction temperature. Lower temperatures can sometimes increase selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Q3: My reaction works well in the lab, but the yield drops significantly at the pilot scale. What should I investigate?
A3: A drop in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or concentration gradients, promoting side reactions.[5]
-
Heat Transfer: A reaction that is easily controlled in a small flask may become difficult to manage in a large reactor due to less efficient heat dissipation.[2]
-
Reaction Time: The optimal reaction time may differ at a larger scale. Monitor the reaction closely to determine the ideal endpoint.
Q4: What are the recommended scalable purification methods for this compound?
A4: While column chromatography is common in the lab, it is often not practical for large-scale production. Scalable alternatives include:
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The key is to identify a suitable solvent or solvent system.
-
Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
pH Adjustment and Extraction: If the product and impurities have different acid-base properties, adjusting the pH of a solution and performing extractions can be a powerful purification technique.
Data Presentation
Table 1: Comparison of Purification Methods for Brominated Pyridine Derivatives
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with a selective solvent | Differential solubility | >95% | 5-15% | Fast, simple, and effective for removing minor impurities. | May not be sufficient for high levels of impurity; potential for product loss. |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can achieve high purity; scalable. | Requires careful solvent selection; higher potential for yield loss. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Highest level of purity achievable; good for separating closely related compounds. | Time-consuming, requires large volumes of solvent, and is less scalable. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-hydroxy-5-bromopyridine
This protocol is based on a literature procedure and may require optimization for scale-up.[4]
Materials:
-
2-amino-3,5-dibromopyridine
-
Potassium hydroxide (85%)
-
Copper powder
-
Water
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Tetrahydrofuran
Procedure:
-
In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide, copper powder, and water.
-
Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride.
-
Extract the aqueous layer three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.
-
Combine the organic extracts and filter through a pad of diatomaceous earth.
-
Dry the filtrate with sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yields during scale-up.
References
Technical Support Center: Prevention of Di-brominated Byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-brominated byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is yielding a significant amount of di-brominated product. What are the common causes?
A1: The formation of di-brominated byproducts is a frequent challenge, particularly during the electrophilic bromination of activated aromatic compounds. The primary causes include:
-
High Reactivity of the Substrate: Aromatic rings with strong electron-donating groups (e.g., phenols, anilines) are highly activated and susceptible to over-bromination. The initial monobrominated product is often still activated enough to react further.
-
Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a very reactive electrophile and can lead to multiple substitutions on an activated ring.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of di-bromination.
-
Stoichiometry: Using an excess of the brominating agent will naturally favor the formation of poly-brominated products.
Q2: How can I selectively achieve mono-bromination of an activated aromatic compound?
A2: To favor mono-bromination, the reactivity of the system must be carefully controlled. Consider the following strategies:
-
Use a Milder Brominating Agent: Switching from molecular bromine (Br₂) to a less reactive source of electrophilic bromine is a highly effective strategy. N-bromosuccinimide (NBS) is a commonly used alternative for the regioselective bromination of activated aromatic compounds.[1][2]
-
Control Reaction Temperature: Performing the reaction at lower temperatures, sometimes as low as -30 °C, can significantly improve selectivity for the mono-brominated product.[1]
-
Choice of Solvent: The solvent can influence selectivity. Less polar solvents may enhance steric hindrance, which can favor para-substitution and potentially reduce the rate of a second bromination.[1]
-
Employ a Catalyst for Selectivity: Certain catalysts can promote selective mono-bromination. For example, zeolites and silica gel have been shown to induce high para-selectivity.[1][3][4] Zinc salts adsorbed on an inert support like silica can also be used to achieve high selectivity.[5]
Q3: Can protecting groups be used to prevent di-bromination?
A3: Yes, using a protecting group is a classic and effective strategy. A protecting group temporarily modifies a functional group, reducing its activating effect on the aromatic ring.[6][7][8] For example, an amino group in aniline can be acetylated to form an acetanilide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which allows for mono-bromination to occur with greater control. The protecting group can then be removed in a subsequent step to regenerate the original functional group.[6]
Q4: Are there specific reagent systems recommended for high para-selectivity in mono-bromination?
A4: Several reagent systems are known to favor para-bromination, thereby minimizing the formation of other isomers and di-brominated products. Some examples include:
-
N-bromosuccinimide (NBS) with silica gel: This system is a good option for achieving regioselective bromination.[1][4]
-
Tetrabutylammonium tribromide: This reagent is reported to be highly para-selective for phenolic substrates.[1]
-
N-bromosuccinimide in tetrabutylammonium bromide: This combination has been used for highly regioselective bromination of activated aromatic compounds.[2]
-
Zeolites: These have been used as catalysts to achieve high para-selectivity, particularly for substrates like toluene.[1][3][9]
Q5: My substrate is a deactivated aromatic ring. How can I avoid di-bromination in this case?
A5: While less common than with activated rings, di-bromination of deactivated rings can occur under harsh conditions. To achieve selective mono-bromination of deactivated aromatics, consider the following:
-
Use of a Strong Acid Medium: N-bromosuccinimide (NBS) in concentrated sulfuric acid can be used for the smooth mono-bromination of highly deactivated aromatic compounds.[2]
-
Careful Choice of Acid: Using trifluoroacetic acid instead of concentrated sulfuric acid with reagents like tribromoisocyanuric acid can help avoid polybromination.[2]
-
Activation of Halogenating Agent: N-halosuccinimides can be effectively activated in trifluoromethanesulfonic acid and BF₃-H₂O for the halogenation of deactivated aromatics.[2]
Troubleshooting Guides
Issue 1: Excessive Di-bromination in Activated Aromatic Rings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Brominating agent is too reactive (e.g., Br₂). | Switch to a milder brominating agent like N-bromosuccinimide (NBS).[1] | Reduced rate of reaction and increased selectivity for the mono-brominated product. |
| Reaction temperature is too high. | Lower the reaction temperature. Start at 0 °C or below and slowly warm to room temperature if necessary.[1] | Slower reaction rate, allowing for better control and reduced over-bromination. |
| Unfavorable solvent polarity. | Experiment with less polar solvents to potentially increase steric hindrance effects.[1] | Improved regioselectivity and potentially reduced di-bromination. |
| Lack of catalytic control. | Introduce a catalyst known for promoting selectivity, such as zeolites or NBS/silica gel.[1][3][4] | Enhanced formation of a specific mono-brominated isomer and suppression of di-bromination. |
| Strong activating group leads to over-reactivity. | Utilize a protecting group strategy to temporarily reduce the activating influence of the substituent.[6][7] | Controlled mono-bromination on the protected substrate. |
Issue 2: Poor Regioselectivity Leading to a Mixture of Mono- and Di-brominated Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favor multiple isomers. | Employ a para-selective reagent system, such as tetraalkylammonium tribromides for phenols.[1] | Increased yield of the desired para-isomer and simplification of the product mixture. |
| Steric and electronic effects are not optimized. | Use a catalyst that can influence the regioselectivity, for example, zeolites which can provide shape selectivity.[3][9] | Preferential formation of the sterically less hindered isomer. |
| Reaction proceeds via a non-selective pathway. | Lower the reaction temperature to increase the difference in activation energies for the formation of different isomers. | Higher selectivity for the thermodynamically or kinetically favored mono-brominated product. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Anisole using NBS and Silica Gel
This protocol is adapted from methodologies favoring para-selective mono-bromination of activated aromatic rings.[1][4]
Materials:
-
Anisole
-
N-bromosuccinimide (NBS)
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of anisole (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add silica gel (a weight equal to the substrate).
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) in portions over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NBS.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated product (predominantly 4-bromoanisole).
Visualizations
Decision-Making Workflow for Preventing Di-bromination
Caption: Troubleshooting flowchart for addressing di-bromination.
Mechanism of Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic bromination and over-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
- 9. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: 2-Amino-5-bromopyridin-3-ol Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromopyridin-3-ol, focusing on strategies to improve its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally described as being slightly soluble in water.[1] Its solubility is expected to be higher in polar organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with similar characteristics.
Q2: How does the chemical structure of this compound influence its solubility?
A2: The structure of this compound contains both a basic amino group (-NH2) and an acidic hydroxyl group (-OH) on a pyridine ring. This amphoteric nature means its solubility is highly dependent on the pH of the solution. The bromine atom contributes to its lipophilicity, which can decrease aqueous solubility.
Q3: What is the predicted pKa of this compound?
A3: The predicted pKa for the hydroxyl group of this compound is approximately 11.48. This value is crucial for developing pH-modification strategies to enhance its solubility. At a pH below the pKa of the amino group (which is expected to be acidic), the amino group will be protonated, and at a pH above 11.48, the hydroxyl group will be deprotonated, both of which should increase water solubility.
Q4: What are the primary methods for improving the solubility of this compound?
A4: The primary strategies for enhancing the solubility of this compound include:
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.
-
Co-solvent Systems: Using a mixture of water and a miscible organic solvent.
-
Salt Formation: Converting the compound into a more soluble salt form, such as a hydrochloride salt.
Q5: At what pH would this compound be most soluble?
A5: Due to its amphoteric nature, this compound is expected to have its lowest solubility at its isoelectric point. Solubility should increase significantly in both acidic conditions (pH < 4, by protonating the amino group) and basic conditions (pH > 12, by deprotonating the hydroxyl group).
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The final concentration in the aqueous buffer exceeds the compound's solubility limit. | Decrease the final concentration of the compound in the aqueous buffer. |
| Antisolvent Precipitation | The rapid change in solvent polarity causes the compound to precipitate. | Instead of adding the stock solution directly, try adding it dropwise while vigorously stirring the buffer. Alternatively, use a co-solvent system (see Issue 2). |
| Incorrect pH | The pH of the buffer is close to the isoelectric point of the compound, where it is least soluble. | Adjust the pH of the buffer to be either acidic (e.g., pH 2-4) or basic (e.g., pH 10-12) before adding the compound stock solution. |
Issue 2: Difficulty dissolving the compound in a desired solvent for a reaction.
| Strategy | Description | Considerations |
| Co-solvent Systems | Use a mixture of a good organic solvent (e.g., DMSO, ethanol, methanol) and water. The organic solvent reduces the polarity of the aqueous medium, increasing the solubility of the hydrophobic compound. | The final concentration of the organic solvent should be compatible with your reaction conditions and downstream applications. Typically, a final DMSO concentration of <1% is recommended for biological assays. |
| pH Adjustment | For aqueous-based reactions, adjusting the pH can significantly increase solubility. | Ensure the pH change does not adversely affect your reactants, reagents, or the stability of this compound. |
| Salt Formation | Synthesize a salt of the compound (e.g., hydrochloride salt) which is generally more water-soluble. | This requires an additional synthetic step but can provide a stable, more soluble form of the compound for future use. |
| Heating | Gently warming the solvent can increase the rate of dissolution and the solubility limit. | Check the thermal stability of this compound to avoid degradation. Do not exceed the boiling point of the solvent. |
Data Presentation
Estimated Solubility of this compound in Common Solvents
The following table provides estimated solubility values based on the chemical structure and properties of similar compounds. These are not experimentally verified values and should be used as a guideline.
| Solvent | Estimated Solubility (mg/mL) at 25°C |
| Water (pH 7) | < 1 (Slightly Soluble) |
| DMSO | > 50 |
| Methanol | 5 - 10 |
| Ethanol | 2 - 5 |
| Acetone | 1 - 2 |
Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Estimated Solubility (mg/mL) at 25°C | Predominant Species |
| 2 | > 10 | Protonated (cationic) |
| 7 | < 1 | Neutral |
| 12 | > 15 | Deprotonated (anionic) |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method.
-
Calculate the solubility of the compound in the solvent.
Protocol 2: Preparation of a Stock Solution using a Co-solvent System
This protocol describes the preparation of a stock solution of this compound in a DMSO/water co-solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Purified water
-
Vortex mixer or sonicator
Methodology:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the required volume of DMSO to achieve the target high concentration (e.g., 50 mg/mL).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
To prepare a working solution in a co-solvent system, add the desired volume of water to the DMSO stock solution. For example, to make a 1:1 DMSO/water solution, add an equal volume of water to the DMSO stock.
-
Always add the aqueous component slowly while mixing to avoid precipitation.
Protocol 3: Preparation of this compound Hydrochloride Salt
This protocol describes a general method for the preparation of the hydrochloride salt to improve aqueous solubility.
Materials:
-
This compound
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Hydrochloric acid solution in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether)
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Filtration apparatus
Methodology:
-
Dissolve this compound in a minimal amount of a suitable anhydrous solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether).
-
While stirring the solution, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise.
-
A precipitate of the hydrochloride salt should form upon addition of the acid.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of the cold, anhydrous non-polar solvent to remove any unreacted starting material.
-
Dry the hydrochloride salt under vacuum.
-
Confirm the salt formation using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Strategies for enhancing the aqueous solubility of the compound.
Caption: Workflow for the shake-flask solubility determination protocol.
References
Technical Support Center: Managing Thermal Stability in 2-Amino-5-bromopyridin-3-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing thermal stability during chemical reactions involving 2-Amino-5-bromopyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments.
Troubleshooting Guide: Thermal Management
Uncontrolled temperature fluctuations can compromise reaction yield, purity, and safety. This guide addresses common thermal stability issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solutions |
| Unexpected Exotherm / Runaway Reaction | - Rapid addition of reagents: Particularly strong oxidizing or nitrating agents. - Inadequate cooling: Insufficient heat removal capacity for the scale of the reaction. - Improper solvent choice: A solvent with a low boiling point may not effectively dissipate heat. - Catalyst concentration: High catalyst loading can significantly accelerate reaction rates and heat generation. - Lack of agitation: Poor mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably. | - Controlled reagent addition: Add reagents dropwise or in portions, monitoring the internal temperature closely. - Pre-cooling: Cool the reaction mixture to a lower temperature before adding highly reactive reagents. - Efficient cooling system: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has sufficient capacity for the reaction scale. Consider using a recirculating chiller for better temperature control. - Solvent selection: Use a solvent with a boiling point that allows for effective heat dissipation at the desired reaction temperature. - Catalyst optimization: Screen for the optimal catalyst concentration to balance reaction rate and heat output. - Vigorous stirring: Ensure adequate agitation to maintain a homogenous temperature throughout the reaction mixture. |
| Low Yield or Incomplete Reaction | - Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. - Poor solubility of reactants: this compound is only slightly soluble in water.[1] - Incorrect reaction time: The reaction may not have been allowed to proceed to completion. | - Optimize reaction temperature: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side product formation. - Solvent screening: Test a range of solvents to find one that provides good solubility for all reactants at the desired temperature. - Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time. |
| Formation of Impurities / Side Products | - Reaction temperature is too high: Elevated temperatures can lead to thermal decomposition of the starting material or product, or promote side reactions. - Over-bromination: In bromination reactions, excess brominating agent or high temperatures can lead to the formation of di-brominated byproducts. | - Precise temperature control: Maintain the reaction at the lowest effective temperature to minimize side reactions. - Stoichiometry control: Carefully control the stoichiometry of the reagents to avoid excess of any one component. - Purification: If impurities are formed, they may need to be removed by techniques such as recrystallization or column chromatography. |
| Discoloration of Reaction Mixture | - Thermal decomposition: The compound or reaction intermediates may be degrading at the operating temperature. - Oxidation: The amino or hydroxyl groups on the pyridine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. | - Lower reaction temperature: Investigate if the reaction can be performed at a lower temperature. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the primary hazards associated with the thermal decomposition of this compound?
Upon heating, containers may burn, emitting corrosive and poisonous fumes.[2] Decomposition products may include oxides of carbon and nitrogen, and hydrogen bromide.
Q3: How can I safely scale up a reaction involving this compound?
Scaling up reactions requires careful consideration of heat transfer. The surface area-to-volume ratio decreases as the reaction scale increases, making heat dissipation more challenging. Before scaling up, it is crucial to:
-
Perform a thorough risk assessment.
-
Conduct reaction calorimetry studies to understand the heat of reaction and the rate of heat generation.
-
Ensure that the cooling capacity of the reactor is sufficient to handle the total heat output of the reaction.
-
Develop a detailed and robust standard operating procedure (SOP) that includes clear instructions for temperature control and emergency procedures.
Q4: Are there any specific temperature ranges I should be aware of for common reactions?
Specific optimal temperatures will vary depending on the reaction. However, literature on related compounds provides some guidance:
-
Bromination of 2-aminopyridine: Can be initiated at temperatures below 20°C and then allowed to rise to 50°C.
-
Iodination: May require heating to around 100°C.
-
Nitration of 2-amino-5-bromopyridine: The addition of nitric acid is typically carried out at 0-5°C, with the reaction then proceeding at room temperature and finally at 50-60°C.
It is critical to optimize the temperature for your specific reaction to maximize yield and minimize impurities.
Experimental Protocols
Protocol 1: General Procedure for Thermal Hazard Assessment using DSC/TGA
This protocol provides a general guideline for assessing the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC/TGA pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan into the instrument.
-
Set the heating rate (e.g., 10 °C/min).
-
Set the temperature range (e.g., from room temperature to 400 °C).
-
Set the purge gas (e.g., nitrogen) and flow rate.
-
-
Data Acquisition: Start the analysis and record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
DSC: Identify any endothermic (melting) or exothermic (decomposition) events and their corresponding temperatures and enthalpies.
-
Protocol 2: General Procedure for a Controlled Exothermic Reaction (e.g., Nitration)
This protocol outlines a safe approach for conducting a potentially exothermic reaction with this compound.
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).
-
-
Initial Cooling: Charge the flask with this compound and the reaction solvent. Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Controlled Reagent Addition: Add the nitrating agent (or other reactive reagent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed the set limit.
-
Temperature Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition of the reagent and, if necessary, add more coolant to the bath.
-
Reaction Maintenance: Once the addition is complete, maintain the reaction at the desired temperature for the specified time, continuing to monitor the temperature.
-
Work-up: Once the reaction is complete (as determined by TLC or other monitoring), proceed with the appropriate work-up procedure.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-bromopyridin-3-ol and 2-Amino-5-chloropyridin-3-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Substituted pyridinols, in particular, are valuable intermediates. This guide provides an objective comparison of the reactivity of two such building blocks: 2-amino-5-bromopyridin-3-ol and 2-amino-5-chloropyridin-3-ol, with a focus on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Theoretical Reactivity Analysis
The relative reactivity of this compound and 2-amino-5-chloropyridin-3-ol in cross-coupling reactions is primarily dictated by the nature of the carbon-halogen bond. In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group. The weaker carbon-bromine bond in this compound, compared to the stronger carbon-chlorine bond in 2-amino-5-chloropyridin-3-ol, facilitates a more facile oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, this compound is expected to be the more reactive coupling partner.
Experimental Data and Performance Comparison
Direct, side-by-side experimental comparisons of the reactivity of this compound and 2-amino-5-chloropyridin-3-ol under identical conditions are not extensively available in the peer-reviewed literature. However, by examining their applications in synthesis and the behavior of analogous compounds, a clear picture of their relative performance can be established.
This compound is a key intermediate in the synthesis of the third-generation ALK inhibitor, Lorlatinib.[1] Its use in a Suzuki-Miyaura coupling during this synthesis, reportedly proceeding in high yields, underscores its utility and reactivity.[1]
For 2-amino-5-chloropyridin-3-ol, specific examples of its use in palladium-catalyzed cross-coupling reactions are less commonly reported. However, the reactivity of other 2-amino-5-chloropyridine derivatives in such transformations generally requires more forcing conditions (e.g., higher temperatures, more active catalysts) compared to their bromo-analogues.
The following table summarizes the expected and reported performance of the two compounds in key palladium-catalyzed cross-coupling reactions.
| Reaction Type | This compound | 2-Amino-5-chloropyridin-3-ol |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions. | Lower reactivity, may require more forcing conditions. |
| Reported Yield | High (in Lorlatinib synthesis)[1] | Data not readily available for this specific substrate. |
| Buchwald-Hartwig Amination | Expected to be more reactive. | Expected to be less reactive. |
| Expected Performance | Good to excellent yields under standard conditions. | May require specialized catalysts and higher temperatures. |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted to compare the reactivity of this compound and 2-amino-5-chloropyridin-3-ol.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed coupling of a 2-amino-5-halopyridin-3-ol with an arylboronic acid.
Materials:
-
2-Amino-5-halopyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 v/v)
-
Standard Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-amino-5-halopyridin-3-ol (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 2-amino-5-halopyridin-3-ol.
Materials:
-
2-Amino-5-halopyridin-3-ol (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine the 2-amino-5-halopyridin-3-ol (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
Comparing 2-Amino-5-bromopyridin-3-ol and 2-Amino-5-iodopyridin-3-ol in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Substituted pyridines, in particular, are key intermediates due to their prevalence in bioactive molecules. This guide provides a comparative analysis of two closely related halogenated pyridinols, 2-Amino-5-bromopyridin-3-ol and 2-Amino-5-iodopyridin-3-ol, focusing on their synthesis, physicochemical properties, and reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis.
While extensive experimental data is available for this compound, particularly due to its role as a key intermediate in the synthesis of the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, there is a notable scarcity of published data for its iodo-analogue, 2-Amino-5-iodopyridin-3-ol. Consequently, this guide will present the available experimental data for the bromo-compound and provide a comparative theoretical analysis for the iodo-analogue based on established principles of halogen reactivity.
Physicochemical Properties
| Property | This compound | 2-Amino-5-iodopyridin-3-ol (Predicted) |
| Molecular Formula | C₅H₅BrN₂O[1] | C₅H₅IN₂O |
| Molecular Weight | 189.01 g/mol [1] | 236.01 g/mol |
| Appearance | Tan solid | Solid, likely off-white to tan |
| Melting Point | 195-197 °C[2] | Expected to be similar or slightly higher |
| Solubility | Soluble in polar organic solvents | Expected to have similar solubility |
| CAS Number | 39903-01-0[1] | Not assigned or not readily available |
Synthesis Overview
The synthesis of this compound has been reported starting from 2-amino-3-hydroxypyridine. The synthetic pathway involves a three-step process: ring closure, bromination, and subsequent hydrolysis.[3]
A plausible synthetic route for 2-Amino-5-iodopyridin-3-ol would likely follow a similar pathway, substituting the bromination step with an iodination step. Direct iodination of 2-aminopyridine derivatives is a known transformation, often utilizing iodine and an oxidizing agent.[4][5][6]
Figure 1. Comparative synthetic pathways.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature describing the synthesis of a key intermediate for Lorlatinib.[2][3]
Step 1: Ring Closure
-
To a solution of 2-amino-3-hydroxypyridine in a suitable solvent, add a carbonylating agent (e.g., N,N'-carbonyldiimidazole (CDI) followed by bis(trichloromethyl) carbonate (BTC)).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the intermediate, 6-bromooxazolo[4,5-b]pyridin-2(3H)-one, can be isolated by filtration.
Step 2: Bromination
-
The intermediate from Step 1 is subjected to bromination. A common method involves using a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[3]
-
The reaction is typically carried out in a suitable solvent at a controlled temperature.
Step 3: Hydrolysis
-
The brominated intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution).[2]
-
The mixture is heated to facilitate the hydrolysis.
-
After cooling, the solution is neutralized with acid to precipitate the product.
-
The crude this compound is collected by filtration, washed, and can be further purified by recrystallization.[2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-X bond (where X is Br or I) at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures. The choice of halogen significantly impacts the reactivity, with the C-I bond generally being more reactive than the C-Br bond towards oxidative addition to the palladium catalyst.
Figure 2. Theoretical reactivity comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This compound is a known substrate for this reaction in the synthesis of Lorlatinib.
General Experimental Workflow for Suzuki-Miyaura Coupling
Figure 3. Suzuki coupling experimental workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a general protocol adapted from procedures for similar substrates.[7][8]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Catalyst and Solvent: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable degassed solvent (e.g., a mixture of 1,4-dioxane and water) are added.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Comparative Performance
| Feature | This compound | 2-Amino-5-iodopyridin-3-ol (Inferred) |
| Reactivity | Good reactivity in cross-coupling reactions. | Expected to be more reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times). |
| Catalyst Loading | Typically requires standard catalyst loadings (e.g., 5 mol%). | May allow for lower catalyst loadings due to faster oxidative addition. |
| Cost & Availability | Commercially available from various suppliers. | Not as readily available, may require custom synthesis, likely at a higher cost. |
| Stability | Generally stable under standard laboratory conditions. | May be more sensitive to light and heat compared to the bromo-analogue. |
Conclusion
Both this compound and its iodo-analogue are valuable building blocks for the synthesis of complex molecules. This compound is a well-characterized and commercially available intermediate with proven utility in pharmaceutical synthesis.
Based on established chemical principles, 2-Amino-5-iodopyridin-3-ol is predicted to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. This increased reactivity could offer advantages in certain synthetic applications, such as enabling reactions to proceed under milder conditions or with lower catalyst loadings, which can be beneficial for sensitive substrates. However, the likely higher cost and lower availability of the iodo-compound are significant factors to consider.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, cost considerations, and the availability of the starting materials. For established, large-scale syntheses, the bromo-derivative may be preferred due to its lower cost and proven track record. For exploratory or discovery chemistry, where higher reactivity and milder conditions are advantageous, the iodo-derivative, despite its potential drawbacks in cost and availability, could be a more suitable choice. Further research into the synthesis and reactivity of 2-Amino-5-iodopyridin-3-ol is warranted to fully elucidate its potential in synthetic chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. ijssst.info [ijssst.info]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Halogenated Pyridinols in Drug Synthesis: A Comparative Guide to Alternatives for 2-Amino-5-bromopyridin-3-ol
For researchers and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. 2-Amino-5-bromopyridin-3-ol is a valuable building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate in the production of the BRAF inhibitor Vemurafenib. However, exploring alternative reagents can offer advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of alternative halogenated 2-aminopyridin-3-ols, namely the chloro and iodo analogs, supported by experimental data and detailed protocols to aid in informed decision-making.
Performance Comparison of Halogenated 2-Aminopyridin-3-ols
The primary alternatives to this compound in drug synthesis are its chloro and iodo counterparts: 2-Amino-5-chloropyridin-3-ol and 2-Amino-5-iodopyridin-3-ol. The choice of halogen significantly influences the reagent's reactivity in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.
While direct head-to-head comparative studies under identical conditions for these specific 3-hydroxypyridine derivatives are not extensively documented in publicly available literature, the expected trend in performance for a representative Suzuki-Miyaura coupling is summarized in the table below. The yields are hypothetical and based on established reactivity principles and data from analogous systems.
| Reagent | Halogen | Relative Reactivity in Suzuki Coupling | Expected Yield Range (%) | Key Considerations |
| 2-Amino-5-chloropyridin-3-ol | Chloro | Lower | 60-80 | More forcing reaction conditions (higher temperature, longer reaction time, specialized catalysts) may be required. Generally more cost-effective and widely available. |
| This compound | Bromo | Intermediate | 75-90 | A good balance of reactivity and stability. Often the standard choice for initial synthetic route development. |
| 2-Amino-5-iodopyridin-3-ol | Iodo | Higher | 85-95 | Milder reaction conditions can be employed. The starting material may be more expensive and less stable. |
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and a representative Suzuki-Miyaura coupling are provided below.
Synthesis of 2-Amino-5-chloropyridine
This protocol describes the synthesis of the non-hydroxylated analog, which is a common precursor.
Procedure: In a well-ventilated fume hood, 2-aminopyridine (1 equivalent) is dissolved in a suitable organic solvent such as acetone. Under the irradiation of a blue LED lamp, bromine (a catalytic amount) is added. After the color of the solution fades, chlorine gas is bubbled through the solution for a specified time. The reaction mixture is then concentrated under reduced pressure, and the crude product is recrystallized from a suitable solvent like methanol to yield 2-amino-5-chloropyridine. A reported yield for a similar photochemical chlorination is as high as 95.6%.[1]
Synthesis of 2-Amino-5-iodopyridine
Procedure: 2-Aminopyridine (1 equivalent) is dissolved in water. To this solution, iodine (1-1.2 equivalents) is added in portions with stirring. After the addition of iodine, hydrogen peroxide (0.3-1.2 equivalents) is added dropwise. The reaction mixture is then heated to reflux for a short period, cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford 2-amino-5-iodopyridine. This method is environmentally friendly as it uses water as the solvent.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol can be adapted for all three halogenated 2-aminopyridin-3-ols.
Materials:
-
2-Amino-5-halopyridin-3-ol (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine the 2-amino-5-halopyridin-3-ol, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow and Biological Context
To provide a clearer understanding of the synthetic process and the biological relevance of these compounds, the following diagrams illustrate a typical experimental workflow and the signaling pathway where the final drug product, Vemurafenib, is active.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Vemurafenib, synthesized using these pyridinol building blocks, is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation.
Caption: The inhibitory action of Vemurafenib on the BRAF V600E mutant in the MAPK/ERK signaling pathway.
Conclusion
The choice between 2-amino-5-chloro-, -bromo-, or -iodopyridin-3-ol will depend on a variety of factors including the specific requirements of the synthesis, cost considerations, and the desired reactivity. While the iodo-substituted analog offers the highest reactivity, potentially leading to milder reaction conditions and higher yields, its higher cost may be a limiting factor. The chloro-substituted analog, being more cost-effective, may be a suitable choice for large-scale synthesis, provided that the potentially more challenging reaction conditions can be optimized. This compound remains a balanced option, offering good reactivity and moderate cost. This guide provides the necessary information for researchers to make an informed decision and proceed with the most suitable reagent for their drug discovery and development endeavors.
References
Purity Analysis of 2-Amino-5-bromopyridin-3-ol: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for pharmaceutical intermediates like 2-Amino-5-bromopyridin-3-ol is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology is paramount to ensuring accurate and reliable results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by established analytical principles and methodologies for analogous compounds.
At a Glance: Method Selection
The decision between HPLC and GC hinges on the physicochemical properties of the analyte. This compound is a polar, heterocyclic compound with a hydroxyl and an amino group, which are key determinants for selecting the appropriate chromatographic technique. HPLC is generally the preferred method for such compounds due to its suitability for non-volatile and thermally sensitive molecules.[1][2][3] GC, while a powerful technique, often requires derivatization for polar, non-volatile compounds to improve their thermal stability and volatility.[4][5]
Comparative Performance and Data
The following table summarizes the key performance parameters for HPLC and a projected GC method for the purity analysis of this compound. The data for the HPLC method is based on established protocols for similar aminopyridine derivatives, while the GC parameters are proposed based on general principles for analyzing polar aromatic amines.[4][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) (Projected) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[8] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Sample Volatility | Not a requirement; suitable for non-volatile compounds.[3][9] | Mandatory; compound must be volatile and thermally stable.[1] |
| Thermal Stability | Analysis is typically performed at or near ambient temperature, posing no risk of thermal degradation.[2] | High inlet and column temperatures can lead to degradation of thermally labile compounds like those with hydroxyl and amino functional groups. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase).[4] | May require a derivatization step (e.g., silylation) to increase volatility and thermal stability, adding complexity and potential for error.[4][5][10] |
| Resolution | Excellent resolution for a wide range of polar and non-polar impurities.[4] | High resolution, especially with capillary columns, for volatile impurities.[11] |
| Detection | UV-Vis detector is commonly used for chromophoric compounds like pyridines.[4][12] Mass spectrometry (LC-MS) can also be used.[7] | Flame Ionization Detector (FID) provides general carbon response. Mass Spectrometry (GC-MS) offers high sensitivity and structural information.[1][12] |
| Typical Purity Spec. | Commercial products often specify purity by HPLC (e.g., >98.0% or ≥ 99%).[13][14] | Less common for this class of compounds; a related nitro-compound has a GC assay specification.[15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for closely related aminopyridine compounds and is expected to be highly effective for this compound.[4][6][7]
-
Instrumentation : HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
System Suitability :
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
-
-
Analysis :
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Gas Chromatography (GC) Protocol (Proposed)
Due to the polar nature and potential thermal lability of this compound, direct GC analysis may be challenging. A derivatization step is highly recommended.
-
Instrumentation : Gas chromatograph with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization (Silylation) :
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the amino and hydroxyl groups.
-
-
Chromatographic Conditions :
-
Column : 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature : 300 °C (FID) or MS transfer line at 280 °C.
-
-
Analysis :
-
Inject 1 µL of the derivatized sample solution.
-
Record the chromatogram and calculate the purity based on the area percentages of the derivatized analyte and any impurities.
-
Conclusion
For the purity analysis of this compound, HPLC is the superior and recommended technique . Its ability to analyze polar, non-volatile, and potentially thermally labile compounds directly at ambient temperatures ensures a robust, accurate, and straightforward method.[9][16] The prevalence of HPLC methods for purity claims on commercial products further solidifies its status as the industry-standard approach for this and similar molecules.[13][14]
While GC is a powerful chromatographic technique offering high resolution, its application to this compound is complicated by the compound's inherent physicochemical properties.[1][11] The likely requirement for derivatization introduces additional sample preparation steps, potential for incomplete reactions, and complicates the analytical workflow.[10] Therefore, GC should be considered a secondary or supplementary technique, primarily for the analysis of volatile impurities if required, rather than for the primary purity assessment of the main component.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijssst.info [ijssst.info]
- 8. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. 2-Amino-5-bromo-3-nitropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Amino-5-bromopyridin-3-ol
For researchers and professionals in the field of drug development and organic chemistry, the efficient synthesis of key intermediates is paramount. 2-Amino-5-bromopyridin-3-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic methods for this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable methodology.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through various routes, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data from different reported methods, offering a clear comparison of their efficacy.
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time | Reference |
| Method 1 | 2-Amino-3,5-dibromopyridine | KOH, Copper powder, H₂O | 46.3 | Not Specified | 10 hours | [1] |
| Method 2 | 2-Amino-3-hydroxypyridine | CDI, BTC, NBS, NaOH | ~86.5 (overall) | 94 (crude) | Multistep | [2] |
Note: The yield for Method 2 is an estimation based on the reported 96.1% yield for the formation of the intermediate and 90% for the final hydrolysis step. Purity for the final product after purification was not explicitly stated.
Detailed Experimental Protocols
Method 1: Hydrolysis of 2-Amino-3,5-dibromopyridine
This method involves the direct substitution of a bromine atom with a hydroxyl group under high temperature and pressure.
Procedure: A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, 0.5 parts of copper powder, and 100 parts of water is prepared in an autoclave. The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[1] Following the reaction, the resulting dark-colored solution is neutralized using concentrated hydrochloric acid and then saturated with sodium chloride. The product is extracted three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran. The combined organic extracts are filtered, dried with sodium sulfate, and the solvent is evaporated. The crude product is purified by chromatography on silica gel to yield this compound.[1]
Method 2: Multi-step Synthesis from 2-Amino-3-hydroxypyridine
This approach involves a sequence of reactions including cyclization, bromination, and hydrolysis.
Step 1: Cyclization 2-amino-3-hydroxypyridine (4.0g, 36.3mmol) is dissolved in THF (120 ml). To this solution, CDI (8.8g, 54.3 mmol) is added, and the mixture is stirred at room temperature for 1.5 hours. Subsequently, BTC (6.5g, 21.9mmol) is added in portions under an ice bath. The reaction is then heated to reflux for 1 hour. The resulting pale yellow powder, 3H-oxazolo[4,5-b]pyridin-2-one, is collected by filtration (4.75g, 96.1% yield) and can be used in the next step without further purification.[2]
Step 2: Bromination The intermediate from the previous step is brominated to introduce the bromine atom at the 5-position of the pyridine ring.
Step 3: Hydrolysis The brominated intermediate (5.0 g, 23.3 mmol) is added to a 10% aqueous solution of sodium hydroxide (40 ml). The mixture is heated to reflux for 14 hours. After cooling to room temperature, the pH of the solution is adjusted to 6-7 with 5% dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the crude product (3.96 g, 90% yield, 94% purity by liquid chromatography).[2] Further purification can be achieved by column chromatography.[2]
Visualizing the Synthetic Workflow
To better understand the logical flow of a typical chemical synthesis, the following diagram illustrates the general experimental workflow.
Caption: General workflow for a typical chemical synthesis process.
Precursor Synthesis: 2-Amino-5-bromopyridine
The synthesis of 2-Amino-5-bromopyridine is a crucial first step for many synthetic routes targeting more complex pyridine derivatives. Below is a comparison of common methods for its preparation.
| Method | Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| Method A | 2-Aminopyridine | Bromine | Acetic Acid | 62-67 | [3] |
| Method B | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 95.0 | [4] |
| Method C | 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 75-81 | [5] |
| Method D | 2-Acetamidopyridine | Bromine | Not Specified | 66.5 (overall) | [6] |
This comparative guide highlights that while various methods exist for the synthesis of this compound and its precursors, the choice of method will depend on factors such as available starting materials, desired yield and purity, and scalability. The provided data and protocols aim to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to Catalysts for 2-Amino-5-bromopyridin-3-ol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridin-3-ol scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among these, 2-Amino-5-bromopyridin-3-ol stands out as a critical building block, notably in the synthesis of complex pharmaceuticals like the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. The efficacy of cross-coupling reactions on this substrate is highly dependent on the catalytic system employed. This guide provides a comparative analysis of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound and its close analogs, supported by experimental data to inform catalyst selection and optimization.
Data Presentation: Comparative Performance of Catalysts
While direct, side-by-side comparative studies on this compound are limited in published literature, extensive data from structurally analogous aminobromopyridines provide a strong predictive framework for catalyst performance. The following tables summarize quantitative data for various palladium-, copper-, and nickel-based catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are the most versatile and widely documented catalysts for the cross-coupling of aminobromopyridines. The choice of ligand is critical in tuning the catalyst's activity and stability.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aminobromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Arylboronic acids | 78-88 | Data for 5-bromo-2-methylpyridin-3-amine.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | Phenylboronic acid | Expected High | For challenging, electron-rich substrates.[2] |
| Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | 4-12 | Arylboronic acids | High | N-Heterocyclic carbene (NHC) catalyst.[2] |
| Not Specified | CsF | Toluene/H₂O | Reflux | Not Specified | Pyrazole boronic ester | High | In the synthesis of Lorlatinib with this compound.[3] |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aminobromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | Arylamines | 75-95 | For 2-Amino-5-bromo-4-methylpyridine.[4] |
| Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2-24 | Anilines | 23-89 | For a brominated benzodiazepine, demonstrating ligand effectiveness.[5] |
| RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | Morpholine | 83 | For 3-bromo-2-aminopyridine.[6] |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | Cyclopentylamine | 78 | For 3-bromo-2-aminopyridine.[6] |
Table 3: Performance of Palladium Catalysts in Sonogashira Coupling of Aminobromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Terminal alkynes | 72-96 | For 2-amino-3-bromopyridines.[7] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | 4-12 | Terminal alkynes | 70-90 | General conditions for aminobromopyridines. |
Table 4: Performance of Palladium Catalysts in Heck Coupling of Aminobromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Styrene | ~70-80 | For 2-Amino-5-bromo-4-methylpyridine.[8] |
| Pd(II)-complex 3 | Not Specified | Not Specified | Not Specified | Not Specified | Styrene | Good | For 2-amino-5-bromopyridine.[9] |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann-type reactions), present a more economical alternative to palladium, though often requiring higher temperatures.
Table 5: Performance of Copper Catalysts in Amination of Halopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Notes |
| CuI | Ethylene glycol | K₂CO₃ | t-Butanol or 2-Propanol | 110 | 10 | Various amines | up to 87 | For 2-amino/2-hydroxy-5-halopyridines.[10] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | Not Specified | Not Specified | Not Specified | High | Goldberg reaction of 2-bromopyridine.[11] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are gaining prominence as cost-effective and highly reactive alternatives to palladium for a range of cross-coupling reactions. Recent advancements have demonstrated their utility in C-N and C-C bond formation under mild conditions.
Table 6: Performance of Nickel Catalysts in Cross-Coupling Reactions
| Catalyst System | Ligand | Base/Reductant | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| NiBr₂·3H₂O | None | Quinuclidine | DMAc | Room Temp | 3 | Morpholine | 91 | Photoinduced C-N coupling of aryl bromides.[12] |
| NiBr₂·diglyme | 2,2'-bipyridine | Mn | Not Specified | Not Specified | Not Specified | Aryl bromides | up to 92 | Reductive deaminative arylation.[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the specified or analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling for Lorlatinib Synthesis (Illustrative)
This protocol is adapted from the synthesis of Lorlatinib, which utilizes this compound as a key intermediate.[3]
-
Materials: this compound derivative (boronic ester), pyrazole coupling partner, palladium catalyst, Cesium Fluoride (CsF), Toluene, Water.
-
Reaction Setup: To a solution of the pyrazole coupling partner and Cesium Fluoride in an aqueous toluene mixture at reflux, a solution of the this compound boronic ester derivative and the palladium catalyst in toluene is added slowly.
-
Reaction: The reaction mixture is maintained at reflux and monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until completion. Slow addition is crucial to suppress homocoupling of the boronic ester.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of aminobromopyridines.[4]
-
Materials: this compound (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.1 eq), Cs₂CO₃ (1.5-2.0 eq), anhydrous Toluene.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the this compound, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ are combined.
-
Reaction: Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to 110 °C with vigorous stirring for 16-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[7]
-
Materials: this compound (1.0 eq), terminal alkyne (1.2 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), CuI (0.05 eq), Et₃N, DMF.
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, Pd(CF₃COO)₂, PPh₃, and CuI are dissolved in DMF and stirred for 30 minutes.
-
Reaction: this compound, the terminal alkyne, and Et₃N are added to the flask. The mixture is heated to 100 °C for 3 hours, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Protocol 4: General Procedure for Heck Coupling
This protocol is adapted from the Heck coupling of 2-Amino-5-bromo-4-methylpyridine.[8]
-
Materials: this compound (1.0 eq), alkene (e.g., styrene, 1.2 eq), Pd(OAc)₂ (0.03 eq), P(o-tol)₃ (0.06 eq), Et₃N (1.5 eq), anhydrous DMF.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, this compound, Pd(OAc)₂, and P(o-tol)₃ are combined.
-
Reaction: Anhydrous DMF, Et₃N, and the alkene are added. The tube is sealed and heated to 100 °C for 24 hours with stirring. Reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of 2-Amino-5-bromopyridin-3-ol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of compounds derived from the isomers of 2-Amino-5-bromopyridin-3-ol. The following sections detail the differential anticancer activities of these compounds, supported by experimental data and protocols, and visualize the key signaling pathways involved.
Derivatives of 2-aminopyridine are recognized as crucial intermediates in the synthesis of pharmaceuticals, particularly those with anticancer and anti-inflammatory properties. The introduction of chirality into these structures can lead to significant differences in their biological activity. Evidence from related chiral halopyridyl thiourea compounds suggests that the stereochemistry at a chiral center can profoundly influence the compound's efficacy in cancer treatment. Specifically, the (S)-enantiomers of these related compounds have demonstrated superior activity in inhibiting tubulin polymerization and activating caspase-3, two key events in inducing apoptosis in cancer cells.
Comparative Anticancer Activity
While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, data from closely related chiral halopyridyl thiourea derivatives provide strong evidence for stereospecific biological activity. Preliminary screenings of these related compounds have shown that the (S)-isomers exhibit more potent anticancer activity against human B-lineage (Nalm-6) and T-lineage (Molt-3) acute lymphoblastic leukemia cell lines when compared to their (R)-enantiomer counterparts.[1] This difference in efficacy is attributed to their differential ability to inhibit tubulin polymerization and activate caspase-3.
Table 1: Postulated Comparative Efficacy of this compound Isomers Based on Related Compounds
| Isomer | Relative Potency in Tubulin Polymerization Inhibition | Relative Potency in Caspase-3 Activation | Postulated Anticancer Activity |
| (S)-2-Amino-5-bromopyridin-3-ol derivative | Higher | Higher | More Potent |
| (R)-2-Amino-5-bromopyridin-3-ol derivative | Lower | Lower | Less Potent |
Experimental Protocols
To assess the biological efficacy of this compound isomers, the following key experimental protocols are typically employed:
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines (e.g., Nalm-6, Molt-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the (R)- and (S)-isomers of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is then calculated.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP (as an energy source), and a fluorescent reporter is prepared in a 96-well plate.
-
Compound Addition: The test compounds (isomers of this compound derivatives) are added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control (vehicle-treated) sample.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Cancer cells treated with the test compounds are lysed to release their cellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) is added to the cell lysates.
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.
-
Signal Detection: The cleavage of the substrate releases the chromophore or fluorophore, which can be quantified by measuring the absorbance or fluorescence, respectively.
-
Data Analysis: The level of caspase-3 activity is determined by comparing the signal from treated cells to that of untreated cells.
Signaling Pathway
The anticancer activity of 2-aminopyridine derivatives that inhibit tubulin polymerization and activate caspase-3 is primarily mediated through the intrinsic apoptosis pathway. Disruption of microtubule dynamics by these compounds leads to mitotic arrest, which in turn triggers a signaling cascade culminating in programmed cell death.
Caption: Proposed signaling pathway for apoptosis induction by (S)-2-Amino-5-bromopyridin-3-ol derivatives.
Caption: Workflow for comparing the biological efficacy of this compound isomers.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-5-bromopyridin-3-ol, a valuable intermediate in the development of novel pharmaceuticals, can be approached through several synthetic pathways. This guide provides a detailed cost-benefit analysis of two prominent routes, offering a comparative look at their efficiency, cost-effectiveness, and experimental demands. The information presented herein is intended to assist researchers in making informed decisions for the procurement and synthesis of this key building block.
Executive Summary
Two primary synthetic routes commencing from the readily available starting material, 2-aminopyridine, are evaluated.
-
Route 1: The Dibromination-Hydroxylation Pathway. This route involves the initial dibromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine, followed by a selective hydroxylation at the 3-position.
-
Route 2: The Nitration-Reduction-Diazotization Pathway. This pathway proceeds through the monobromination of 2-aminopyridine, followed by nitration, reduction of the nitro group, and a final diazotization and hydrolysis to install the hydroxyl group.
A comprehensive analysis of the material costs, reaction yields, and process complexity for each route is presented to facilitate a thorough comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, assuming a theoretical starting scale of 1 mole of 2-aminopyridine. Molar equivalents are based on the primary literature protocols.
Route 1: Dibromination-Hydroxylation Pathway
| Step | Reaction | Starting Material (molar eq.) | Key Reagents (molar eq.) | Solvent | Reaction Time | Temp. (°C) | Yield (%) |
| 1a | Dibromination | 2-Aminopyridine (1.0) | N-Bromosuccinimide (2.0) | Acetone | 1 hour | 10 | ~95% (crude) |
| 1b | Hydroxylation | 2-Amino-3,5-dibromopyridine (1.0) | Potassium Hydroxide (8.0) | Water | 10 hours | 170 | 46.3% |
Route 2: Nitration-Reduction-Diazotization Pathway
| Step | Reaction | Starting Material (molar eq.) | Key Reagents (molar eq.) | Solvent | Reaction Time | Temp. (°C) | Yield (%) |
| 2a | Monobromination | 2-Aminopyridine (1.0) | Bromine (1.0) | Acetic Acid | 2 hours | 20-50 | 62-67% |
| 2b | Nitration | 2-Amino-5-bromopyridine (1.0) | Nitric Acid (1.14) | Sulfuric Acid | 3 hours | 0-60 | 78-85% |
| 2c | Reduction | 2-Amino-5-bromo-3-nitropyridine (1.0) | Iron Powder (~5.4) | Ethanol/Water/HCl | 1 hour | Steam Bath | High (Assumed) |
| 2d | Diazotization & Hydrolysis | 2,3-Diamino-5-bromopyridine (1.0) | Sodium Nitrite, Acid | Water | - | Low | - |
Cost Analysis (per mole of this compound produced)
| Reagent | Route 1 Cost (USD) | Route 2 Cost (USD) |
| 2-Aminopyridine | ~$20 | ~$20 |
| N-Bromosuccinimide | ~$140 | - |
| Potassium Hydroxide | ~$20 | - |
| Copper Powder | ~$5 | - |
| Bromine | - | ~$15 |
| Acetic Acid | - | ~$5 |
| Nitric Acid | - | ~$10 |
| Sulfuric Acid | - | ~$5 |
| Iron Powder | - | ~$10 |
| Sodium Nitrite | - | ~$5 |
| Estimated Total Reagent Cost | ~$185 | ~$70 |
Note: Costs are estimates based on currently available market prices for reagent-grade chemicals and may vary depending on the supplier and quantity purchased. The cost for Route 2 is incomplete pending yield data for the final step.
Experimental Protocols
Route 1: Dibromination-Hydroxylation Pathway
Step 1a: Synthesis of 2-Amino-3,5-dibromopyridine (from 2-Aminopyridine)
-
Methodology: To a solution of 2-aminopyridine (1.0 eq.) in acetone, N-Bromosuccinimide (NBS) (2.0 eq.) is added portion-wise at 10°C. The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization to yield 2-amino-3,5-dibromopyridine. While this is a general procedure for bromination, the formation of the dibrominated product is a known side reaction that can be optimized.[1]
Step 1b: Synthesis of this compound (from 2-Amino-3,5-dibromopyridine)
-
Methodology: A mixture of 2-amino-3,5-dibromopyridine (1.0 eq.), potassium hydroxide (8.0 eq.), and a catalytic amount of copper powder in water is heated in an autoclave under a nitrogen atmosphere at 170°C for 10 hours. After cooling, the reaction mixture is neutralized with concentrated hydrochloric acid and extracted with an ethyl acetate/tetrahydrofuran mixture. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Nitration-Reduction-Diazotization Pathway
Step 2a: Synthesis of 2-Amino-5-bromopyridine (from 2-Aminopyridine)
-
Methodology: To a solution of 2-aminopyridine (1.0 eq.) in glacial acetic acid, a solution of bromine (1.0 eq.) in acetic acid is added dropwise while maintaining the temperature below 20°C initially, then allowing it to rise to 50°C. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then diluted with water and neutralized with a 40% sodium hydroxide solution to precipitate the product. The crude 2-amino-5-bromopyridine is collected by filtration, washed with water, and dried.[2]
Step 2b: Synthesis of 2-Amino-5-bromo-3-nitropyridine (from 2-Amino-5-bromopyridine)
-
Methodology: 2-Amino-5-bromopyridine (1.0 eq.) is added portion-wise to concentrated sulfuric acid at a temperature not exceeding 5°C. 95% nitric acid (1.14 eq.) is then added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and finally at 50-60°C for 1 hour. The reaction mixture is then poured onto ice and neutralized with a 40% sodium hydroxide solution to precipitate the product, which is collected by filtration and dried.[2]
Step 2c: Synthesis of 2,3-Diamino-5-bromopyridine (from 2-Amino-5-bromo-3-nitropyridine)
-
Methodology: A mixture of 2-amino-5-bromo-3-nitropyridine (1.0 eq.), reduced iron powder (~5.4 eq.), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid is heated on a steam bath for 1 hour. The iron is removed by filtration, and the filtrate is evaporated to dryness. The residue is recrystallized from water to give 2,3-diamino-5-bromopyridine.[2]
Step 2d: Synthesis of this compound (from 2,3-Diamino-5-bromopyridine)
-
Methodology: 2,3-Diamino-5-bromopyridine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, this compound. The product is then isolated by extraction and purified. The precise conditions and yield for this specific substrate require experimental optimization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Dibromination-Hydroxylation Pathway.
Caption: Route 2: Nitration-Reduction-Diazotization Pathway.
Discussion and Conclusion
Route 1 offers a more direct, two-step approach to the target molecule. However, it necessitates the use of high pressure and temperature in the hydroxylation step, which may require specialized equipment. The overall yield is moderate, and the cost of N-Bromosuccinimide is a significant factor in the overall expense. Controlling the initial dibromination to selectively produce the desired 2-amino-3,5-dibromopyridine without significant formation of other isomers is a critical aspect of this route's viability.
Route 2 is a longer, four-step synthesis that utilizes more classical and arguably more scalable reactions. The reagents are generally less expensive than those in Route 1. While the individual step yields are good, the cumulative yield over four steps will likely be lower than the two-step sequence of Route 1. A key uncertainty in this route is the yield of the final diazotization and hydrolysis step, which can be substrate-dependent and may require careful optimization to avoid side reactions.
Recommendation:
For laboratory-scale synthesis where specialized high-pressure equipment is available, Route 1 may be a viable option due to its fewer steps, potentially leading to a quicker synthesis time. However, the higher reagent cost and the need for careful control of the initial bromination are important considerations.
For larger-scale production and in contexts where cost is a primary driver, Route 2 presents a more economically favorable option due to the lower cost of the starting materials and reagents. The trade-off is a longer synthetic sequence and the need to optimize the final diazotization and hydrolysis step to maximize the overall yield.
Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research or development program, including available equipment, budget, and the desired scale of production. Further process optimization for both routes could lead to improved yields and cost-effectiveness.
References
A Spectroscopic Comparative Guide to 2-Amino-5-bromopyridin-3-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Amino-5-bromopyridin-3-ol and its derivatives. The objective is to offer a clear comparison of their spectroscopic properties to aid in their identification, characterization, and application in research and drug development. The data presented is compiled from various sources and is supplemented with detailed experimental protocols for key spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and a selection of its derivatives. Direct experimental data for this compound is limited in publicly available literature; therefore, data for closely related compounds are included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Amino-5-bromopyridine | DMSO-d6 | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[1] |
| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H)[1] |
| 2-Bromo-3-methoxypyridine | CDCl₃ | Not explicitly detailed, but comparative data is available. |
| 2-Amino-3-bromo-5-methylpyridine | Not specified | ¹H NMR spectrum available.[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-Bromo-3-methoxypyridine | CDCl₃ | 155.1 (C-3), 150.3 (C-6), 142.4 (C-2), 128.4 (C-5), 122.8 (C-4), 56.5 (-OCH₃)[3] |
| 2-Amino-5-bromopyridine | Not specified | ¹³C NMR spectrum available. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 2-Amino-3,5-dibromopyridine | Not specified | Pyridine skeleton vibrations: 1619, 1587, 1496; νC-N: 1360; NH₂ vibrations are significantly different due to intermolecular interactions. |
| 2-Bromo-3-methoxypyridine | Not specified | ~3060 (ν(C-H) aromatic), 1556, 1410 (ν(C=C), ν(C=N)), 1076, 1049 (ν(C-O-C)), ~788 (ν(C-Br))[3] |
| N-(5-bromo-pyridin-2-yl)acetamide | Not specified | The crystal structure is linked by N-H⋯O and C-H⋯O hydrogen bonds.[4][5] |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 2-Amino-3,5-dibromopyridine | Acetonitrile | 255 | 10160 |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-5-bromopyridine | ESI | 172.9000 (found) | Not specified[1] |
| 2-Amino-3,5-dibromopyridine | ESI | 252.9000 (found) | Not specified[1] |
| 2-Amino-5-bromo-3-iodopyridine | ESI | 300.7000 (found) | Not specified[1] |
| 2-Bromo-3-methoxypyridine | EI | 187/189 | 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are general protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 16-64 scans are generally sufficient for samples of this concentration.
-
Relaxation Delay: A 1-2 second relaxation delay is commonly employed.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A 2-5 second relaxation delay is typical.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen based on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation information, while Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic identification of an organic compound.
Caption: Synthetic relationship of this compound and its derivatives.
References
A Head-to-Head Battle: Benchmarking 2-Amino-5-bromopyridin-3-ol in Kinase Inhibitor Synthesis
For researchers and professionals in drug development, the strategic selection of starting materials is a critical determinant of efficiency, cost, and overall success in the synthesis of novel kinase inhibitors. This guide provides a detailed performance comparison of two synthetic strategies for a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. The central point of comparison is the timing of the bromination step: a route that utilizes the pre-brominated building block, 2-Amino-5-bromopyridin-3-ol, versus a strategy of late-stage bromination.
This analysis leverages experimental data from patent literature to provide a quantitative comparison of reaction yields, purity, and overall process efficiency. Detailed experimental protocols for the key transformations are also presented to enable researchers to evaluate the practical application of each approach.
Performance Face-Off: "Early Bromination" vs. "Late-Stage Bromination"
The synthesis of the core pyridin-3-ol moiety of Lorlatinib can be approached in two primary ways. The "Early Bromination" route involves the initial synthesis of this compound, which is then carried forward. The "Late-Stage Bromination" strategy introduces the bromine atom at a more advanced stage of the synthesis.
Quantitative Data Summary
The following tables summarize the performance metrics for the synthesis of the key brominated pyridine intermediate via both routes.
Table 1: Performance Data for the "Early Bromination" Route via this compound
| Step | Transformation | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Ring Closure | 2-Amino-3-hydroxypyridine | 3H-oxazolo[4,5-b]pyridin-2-one | 92-98 (crude) | Not Reported |
| 2 | Photocatalytic Bromination | 3H-oxazolo[4,5-b]pyridin-2-one | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | 85-97 (crude) | 93.7 |
| 3 | Hydrolysis | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | This compound | 88-95 (crude) | 90-94 |
| Overall | 3 Steps | 2-Amino-3-hydroxypyridine | This compound | ~69-89 | 90-94 |
Data sourced from patent CN111943885A. Overall yield is calculated as a product of the lower and upper bounds of the reported yields for each step.
Table 2: Performance Data for the "Late-Stage Bromination" Route
| Step | Transformation | Starting Material | Product | Estimated Yield (%) | Notes |
| 1 | SN2 Displacement | Activated Chiral Secondary Alcohol + 2-Amino-3-hydroxypyridine | Pyridine Ether Intermediate | 80-95 | Yields for similar SN2 reactions with pyridinols are typically high. |
| 2 | Carbonylation | Aryl Iodide Intermediate | Methyl Ester Intermediate | 70-90 | Palladium-catalyzed carbonylations of aryl iodides generally proceed in good to excellent yields.[1][2][3][4][5] |
| 3 | Bromination | Pyridine Ester Intermediate | Brominated Pyridine Ester | 75-90 | Electrophilic bromination of activated pyridine rings is generally efficient. |
| Overall | 3 Steps | 2-Amino-3-hydroxypyridine | Brominated Pyridine Ester | ~42-77 | - |
Estimated yields are based on typical ranges for these reaction types reported in the literature, as specific data for this exact sequence in a single source is not available.
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are provided below.
"Early Bromination" Route: Synthesis of this compound
Step 1: Ring Closure to form 3H-oxazolo[4,5-b]pyridin-2-one To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as THF, N,N'-carbonyldiimidazole (CDI) (1.5 eq) is added, and the mixture is stirred at room temperature. After the complete dissolution of CDI, the reaction is cooled, and bis(trichloromethyl) carbonate (BTC) (0.6 eq) is added portion-wise. The reaction mixture is then heated to reflux for approximately 1 hour. Upon completion, the product is isolated by filtration.[6]
Step 2: Photocatalytic Bromination The crude 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) is dissolved in an anhydrous polar aprotic solvent like DMF in a quartz reactor. A catalytic amount of a photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone) is added. The mixture is cooled to 0-5 °C and irradiated with a UV lamp. A solution of liquid bromine (1.0 eq) in DMF is added dropwise. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice water to precipitate the product.[6]
Step 3: Hydrolysis to this compound The crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (10%). The mixture is heated to reflux for approximately 14 hours. After cooling, the pH is adjusted to 6-7 with dilute hydrochloric acid. The product is then extracted with an organic solvent, dried, and concentrated to yield the final product.[6]
"Late-Stage Bromination" Route: Key Transformations
Step 1: SN2 Displacement An activated chiral secondary alcohol (e.g., a mesylate) is reacted with 2-amino-3-hydroxypyridine (1.0-1.2 eq) in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent such as DMF or acetonitrile. The reaction is typically heated to ensure complete conversion.
Step 2: Palladium-Catalyzed Carbonylation The aryl iodide intermediate from the previous step is subjected to palladium-catalyzed carbonylation. A typical procedure involves reacting the aryl iodide (1.0 eq) with a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand (e.g., PPh₃, dppf), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., toluene, DMF) under a carbon monoxide atmosphere or using a CO source like formic acid.[1][2][3][4][5] The reaction is heated until the starting material is consumed.
Step 3: Electrophilic Bromination The pyridine ester intermediate is dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine is added. The reaction conditions, including temperature and the use of a catalyst, are optimized to ensure regioselective bromination at the desired position on the pyridine ring.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromopyridin-3-OL: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromopyridin-3-OL (CAS No. 39903-01-0), a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may be harmful to aquatic life with long-lasting effects.[1] Proper handling and disposal are paramount to mitigate these risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 39903-01-0 | |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| Hazard Statements | H302, H315, H319, H412 | [1] |
| GHS Pictogram | Warning | |
| Signal Word | Warning | [2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, etc.).
1.0 Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles or a face shield.[1]
- A laboratory coat.[1]
- In cases of potential dust generation, a NIOSH-approved dust respirator is required.[1]
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[1]
2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.[1]
2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.
3.0 Storage
3.1 Securely seal the hazardous waste container.
3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
3.3 The storage area should be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
4.2 All disposal must be in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2-Amino-5-bromopyridin-3-OL
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Amino-5-bromopyridin-3-OL. This chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2] It is also harmful to aquatic life with long-lasting effects.[1] The following provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with side shields or Chemical Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] Contact lenses should not be worn as they can absorb and concentrate irritants.[5] |
| Skin Protection | Protective Gloves | Experience indicates that polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride are suitable materials for protection against dry solids.[1][5] Glove suitability and durability depend on usage. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[5] |
| Protective Clothing | Overalls and a P.V.C. apron should be worn when there is a risk of exposure.[1][5] | |
| Respiratory Protection | Dust Respirator or NIOSH/MSHA approved respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] The decision to use respiratory protection should be based on professional judgment.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[1][5]
-
Keep containers securely sealed when not in use and store in a cool, dry area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Wash hands thoroughly with soap and water after handling.[1][5]
-
Contaminated work clothes should be laundered separately before reuse.[1][5]
Spill Management:
-
Minor Spills: Clean up all spills immediately.[1] Use dry clean-up procedures to avoid generating dust.[1][5] Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1][5] Control personal contact by wearing the appropriate protective clothing.[1][5] Prevent the spillage from entering drains or water courses.[1][5]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Dispose of the chemical and its container to an approved waste disposal plant.[3][6]
-
Puncture containers to prevent re-use and bury at an authorized landfill if local regulations permit.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
